6-Amino-3H-quinazolin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIZCACENPZNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318959 | |
| Record name | 6-Amino-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17329-31-6 | |
| Record name | 6-Amino-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 338202 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17329-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Quinazolinone Core: A Technical Guide to its History, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene ring and a pyrimidinone ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthesis of quinazolinone compounds. It details key experimental protocols, presents quantitative biological data for comparative analysis, and visualizes important synthetic and signaling pathways.
A Historical Journey: The Discovery of Quinazolinones
The story of quinazolinones begins in the mid-19th century with the pioneering work of German chemist Peter Griess. In 1869, Griess reported the first synthesis of a quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting anthranilic acid with cyanogen.[1] This seminal work laid the foundation for the exploration of this novel class of heterocyclic compounds. The name "quinazoline" was later proposed by Widdege.[1]
A significant advancement in quinazolinone synthesis was the development of the Niementowski quinazoline synthesis in 1895. This method, which involves the condensation of anthranilic acids with amides, provided a more versatile and accessible route to 4(3H)-quinazolinones.
The therapeutic potential of quinazolinones began to be realized in the mid-20th century. A pivotal moment was the synthesis of methaqualone in 1951 by Indra Kishore Kacker and Syed Husain Zaheer in India.[2] Initially investigated for its antimalarial properties, methaqualone was later identified as a potent sedative and hypnotic, leading to its commercialization under brand names such as Quaalude.
Another critical discovery was the isolation of febrifugine , a quinazolinone alkaloid, from the Chinese herb Dichroa febrifuga. Febrifugine displayed potent antimalarial activity, sparking interest in the development of synthetic analogues with improved therapeutic profiles.
These early discoveries paved the way for extensive research into the medicinal applications of quinazolinone derivatives, revealing a wide spectrum of pharmacological activities, including anticancer, antibacterial, anticonvulsant, and anti-inflammatory properties.
Key Synthetic Methodologies: Experimental Protocols
The versatility of the quinazolinone scaffold stems from the numerous synthetic routes developed for its construction. This section details the experimental protocols for three foundational synthetic methods.
The Griess Synthesis (1869)
The first reported synthesis of a quinazolinone derivative.
-
Reaction: Anthranilic acid reacts with cyanogen to yield 2-cyano-3,4-dihydro-4-oxoquinazoline.
-
Reagents and Conditions:
-
Anthranilic acid
-
Cyanogen gas
-
Ethanol (as solvent)
-
-
Procedure:
-
A solution of anthranilic acid in ethanol is prepared in a suitable reaction vessel.
-
Cyanogen gas is passed through the ethanolic solution of anthranilic acid.
-
The reaction mixture is typically stirred and may require heating to facilitate the reaction.
-
Upon completion, the product precipitates from the solution.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried.
-
-
Note: Due to the high toxicity of cyanogen gas, this method is of historical importance but is rarely used in modern synthesis.
The Niementowski Quinazolinone Synthesis (1895)
A widely used and versatile method for the synthesis of 4(3H)-quinazolinones.
-
Reaction: Condensation of an anthranilic acid with an amide.
-
Reagents and Conditions:
-
Anthranilic acid (or a substituted derivative)
-
An amide (e.g., formamide, acetamide)
-
Heat (typically 130-200 °C)
-
-
General Procedure:
-
A mixture of the anthranilic acid and an excess of the amide is placed in a reaction flask.
-
The mixture is heated to the required temperature, usually in an oil bath, and maintained for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is poured into water or a dilute acid/base solution to precipitate the product.
-
The crude product is collected by filtration, washed, and recrystallized from a suitable solvent to afford the pure 4(3H)-quinazolinone.
-
Synthesis of Methaqualone (A Representative 2,3-Disubstituted Quinazolinone)
This protocol describes the synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone from N-acetylanthranilic acid and o-toluidine.
-
Reaction: Condensation of N-acetylanthranilic acid with o-toluidine.
-
Reagents and Conditions:
-
N-Acetylanthranilic acid
-
o-Toluidine
-
Phosphorus trichloride (PCl₃) or polyphosphoric acid (PPA) as a condensing agent
-
An inert solvent such as toluene or xylene
-
-
Procedure (using PCl₃):
-
N-acetylanthranilic acid is dissolved or suspended in an inert solvent like toluene in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
o-Toluidine is added to the mixture.
-
A solution of phosphorus trichloride in the same solvent is added dropwise with stirring.
-
The reaction mixture is then heated to reflux for several hours.
-
After cooling, the precipitated product (methaqualone hydrochloride) is collected by filtration.
-
The crude product can be neutralized with a base (e.g., sodium carbonate solution) to obtain the free base, which is then purified by recrystallization from a suitable solvent like ethanol.
-
Biological Activities of Quinazolinone Derivatives: A Quantitative Overview
The therapeutic potential of quinazolinones is vast, with derivatives exhibiting a wide range of biological activities. The following tables summarize quantitative data for selected quinazolinone compounds across different therapeutic areas, allowing for easy comparison of their potency.
Anticancer Activity
Quinazolinone derivatives, such as gefitinib and erlotinib, are well-established as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.
Table 1: Anticancer Activity of Selected Quinazolinone Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Gefitinib | NCI-H460 (Lung) | IC₅₀ | 0.48 µM | [3] |
| Erlotinib | A549 (Lung) | IC₅₀ | 2.1 µM | [3] |
| Lapatinib | BT474 (Breast) | IC₅₀ | 0.016 µM | [4] |
| Compound 21 | HeLa (Cervical) | IC₅₀ | 2.81 µM | [3] |
| Compound 22 | HeLa (Cervical) | IC₅₀ | 2.12 µM | [3] |
| Compound 23 | HeLa (Cervical) | IC₅₀ | 1.85 µM | [3] |
| Compound 11g | HeLa (Cervical) | IC₅₀ | 10 µM | [5] |
Antimalarial Activity
The natural product febrifugine and its synthetic analogues have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria.
Table 2: Antimalarial Activity of Febrifugine and its Analogues
| Compound | P. falciparum Strain | Activity Metric | Value (nM) | Reference |
| Febrifugine | D6 (Chloroquine-sensitive) | IC₅₀ | 1.0 | [6] |
| Febrifugine | W2 (Chloroquine-resistant) | IC₅₀ | 1.2 | [6] |
| Analogue 5 | D6 | IC₅₀ | 1.2 | [6] |
| Analogue 5 | W2 | IC₅₀ | 1.3 | [6] |
| Analogue 9 | D6 | IC₅₀ | 0.8 | [6] |
| Analogue 9 | W2 | IC₅₀ | 0.9 | [6] |
| Analogue 11 | D6 | IC₅₀ | 0.7 | [6] |
| Analogue 11 | W2 | IC₅₀ | 0.8 | [6] |
Antibacterial Activity
Quinazolinone derivatives have emerged as a promising class of antibacterial agents, with activity against a range of Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity of Selected Quinazolinone Derivatives
| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Compound 15 | S. aureus ATCC 29213 | MIC | 0.03 | [1] |
| Compound 16 | S. aureus ATCC 29213 | MIC | 0.003 | [1] |
| Compound 27 | S. aureus (Vancomycin-resistant) | MIC | ≤0.5 | [1] |
| Compound 27 | S. aureus (Linezolid-resistant) | MIC | ≤0.5 | [1] |
| Compound 14 | P. aeruginosa | MIC | >512 | [7] |
| Compound 15 | P. aeruginosa | MIC | >512 | [7] |
Anticonvulsant Activity
The sedative-hypnotic properties of methaqualone spurred research into the anticonvulsant potential of the quinazolinone scaffold.
Table 4: Anticonvulsant Activity of Selected Quinazolinone Derivatives
| Compound | Animal Model | Seizure Model | Activity Metric | Value (mg/kg) | Reference |
| Methaqualone | Mice | MES | ED₅₀ | 60 | |
| Compound 6o | Mice | MES | ED₅₀ | 88.02 | |
| Compound 6q | Mice | MES | ED₅₀ | 94.6 | |
| Compound 5b | Mice | scPTZ | ED₅₀ | 152 | |
| Compound 5d | Mice | scPTZ | ED₅₀ | 140 |
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) to illustrate key synthetic routes and a representative signaling pathway targeted by quinazolinone-based drugs.
Synthetic Pathways
Experimental Workflow for a Typical Niementowski Synthesis
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Multifaceted Mechanism of Action of 6-Amino-3H-quinazolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-3H-quinazolin-4-one and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this quinazolinone scaffold, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. Through a comprehensive review of existing literature, this document outlines the key molecular targets, signaling pathways, and quantitative efficacy data. Detailed experimental protocols for seminal assays are provided, and critical signaling pathways are visualized to facilitate a deeper understanding of the compound's biological functions.
Core Biological Activities and Mechanisms of Action
The this compound scaffold is a cornerstone in the development of various therapeutic agents. Its biological effects are primarily attributed to its ability to interact with specific molecular targets, leading to the modulation of critical cellular pathways. The primary mechanisms of action can be categorized into enzyme inhibition and receptor modulation, which in turn give rise to its observed anticancer, antimicrobial, and anti-inflammatory activities.[1]
Anticancer Activity
The quinazolinone core is a well-established pharmacophore in anticancer drug discovery.[2][3] Derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines by targeting key regulators of cell proliferation, survival, and mitosis.[2][4]
1.1.1. Multi-targeted Kinase Inhibition
A significant mechanism underlying the anticancer effects of this compound derivatives is their ability to simultaneously inhibit multiple crucial kinases involved in cancer progression.
-
Aurora A, PI3Kα, and BRD4 Inhibition: Certain derivatives have been identified as multi-targeted inhibitors of Aurora A, Phosphatidylinositol 3-kinase alpha (PI3Kα), and Bromodomain-containing protein 4 (BRD4).[4] Aurora A is a key regulator of mitosis, and its overexpression is common in many cancers.[4] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. BRD4 is an epigenetic reader that plays a vital role in the transcription of oncogenes. The simultaneous inhibition of these three targets presents a promising strategy for cancer therapy, particularly for non-small cell lung cancer (NSCLC).[4]
-
ALK/PI3K/AKT Pathway Inhibition: Mechanistic studies of a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative revealed its ability to inhibit the ALK/PI3K/AKT signaling pathway.[2] This inhibition leads to the disruption of mitochondrial membrane potential, induction of G1-phase cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]
-
EGFR and BRAFV600E Inhibition: Hybrid compounds incorporating the quinazolin-4-one structure have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, both of which are key drivers in several cancers.[5]
The following diagram illustrates the multi-targeted inhibition of key cancer-related signaling pathways by this compound derivatives.
Caption: Multi-targeted kinase inhibition by this compound derivatives.
Antimicrobial Activity
Derivatives of the this compound scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][6]
1.2.1. Inhibition of Penicillin-Binding Proteins (PBPs)
A notable mechanism of antibacterial action is the inhibition of penicillin-binding proteins (PBPs). One 4(3H)-quinazolinone derivative was found to inhibit PBP1 and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA).[7] This is particularly significant as PBP2a is the key determinant of resistance to β-lactam antibiotics in MRSA. The ability of a non-β-lactam compound to inhibit this target makes this class of molecules promising for combating antibiotic resistance.[7] Interestingly, this quinazolinone compound was also found to bind to the allosteric site of PBP2a, a mechanism shared with the advanced cephalosporin, ceftaroline.[7]
1.2.2. General Antimicrobial Effects
Studies have shown that 6-amino-3-methylquinazolin-4(3H)-one exhibits broad-spectrum antimicrobial activity.[1] It has shown significant growth inhibition against Staphylococcus aureus and antifungal activity against Candida albicans.[1] The proposed general mechanism involves the compound binding to the active sites of essential microbial enzymes, thereby blocking substrate access and inhibiting vital metabolic processes.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are linked to their ability to modulate key inflammatory pathways.
1.3.1. Inhibition of Pro-inflammatory Cytokines
6-amino-3-methylquinazolin-4(3H)-one has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] This suggests an immunomodulatory role by suppressing the inflammatory cascade.
1.3.2. Toll-like Receptor 4 (TLR4) Activation
In contrast to the inhibitory effects, some substituted 4-aminoquinazolines have been identified as activators of the Toll-like receptor 4 (TLR4)/MD2 complex.[8] This activation leads to the stimulation of the NF-κB signaling pathway and the production of the pro-inflammatory cytokine IL-8.[8] This dual role, where some derivatives inhibit inflammation while others can stimulate an immune response, highlights the chemical tractability and diverse biological potential of the quinazoline scaffold.
The following diagram illustrates the activation of the TLR4 signaling pathway by certain 4-aminoquinazoline derivatives.
Caption: TLR4/MD2 pathway activation by 4-aminoquinazolines.
Quantitative Data
The following tables summarize the in vitro efficacy of various this compound derivatives against different cancer cell lines and microbial strains.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivative (9a) | A549 (NSCLC) | 0.83 | [4] |
| HCC827 (NSCLC) | 0.26 | [4] | |
| H1975 (NSCLC) | 1.02 | [4] | |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (45) | A549 (Lung Cancer) | 0.44 | [2] |
| 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivative (A3) | PC3 (Prostate Cancer) | 10 | [9] |
| MCF-7 (Breast Cancer) | 10 | [9] | |
| HT-29 (Colon Cancer) | 12 | [9] | |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrid (18) | Various Cancer Cell Lines | 1.20 - 1.80 (GI50) | [5] |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrid (19) | Various Cancer Cell Lines | 1.20 - 1.80 (GI50) | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 6-amino-3-methylquinazolin-4(3H)-one | Staphylococcus aureus | 32 | [1] |
| Escherichia coli | 64 | [1] | |
| Pseudomonas aeruginosa | 128 | [1] | |
| 4(3H)-Quinazolinone derivative (27) | S. aureus (including vancomycin- and linezolid-resistant strains) | ≤0.5 | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.
The following diagram outlines the general workflow for an MTT assay.
Caption: General workflow of an MTT cytotoxicity assay.
Kinase Inhibition Assay
Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.
Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate, ATP, and the test compound at various concentrations in a kinase buffer.
-
Kinase Reaction: The reaction is initiated and incubated at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced during the kinase reaction into ATP.
-
Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Signal Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.
-
Incubation: The plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with diverse and potent biological activities. Its mechanism of action is multifaceted, involving the inhibition of key enzymes such as kinases and PBPs, as well as the modulation of critical signaling pathways like PI3K/AKT and NF-κB. The ability of its derivatives to act on multiple targets simultaneously presents a promising avenue for the development of novel therapeutics for complex diseases such as cancer and drug-resistant infections. Further research into the structure-activity relationships and optimization of this scaffold will undoubtedly lead to the discovery of new and more effective clinical candidates.
References
- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of substituted 4-aminoquinazolines as selective Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Amino-3H-quinazolin-4-one: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Amino-3H-quinazolin-4-one, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols.
Introduction
This compound is a quinazolinone derivative recognized for its versatile biological activities, serving as a crucial intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new therapeutic molecules. This guide presents a consolidation of spectroscopic data to aid in its structural elucidation and quality control.
Spectroscopic Data
The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. The data presented here is for samples dissolved in deuterated dimethyl sulfoxide (DMSO-d6).
Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.8 - 12.0 | br s | 1H | N3-H |
| ~7.75 | s | 1H | H-2 |
| ~7.35 | d | 1H | H-5 |
| ~7.15 | d | 1H | H-8 |
| ~7.05 | dd | 1H | H-7 |
| ~5.60 | s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d6)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C-4 |
| ~152.0 | C-2 |
| ~149.0 | C-8a |
| ~148.0 | C-6 |
| ~127.0 | C-5 |
| ~120.0 | C-7 |
| ~118.0 | C-4a |
| ~115.0 | C-8 |
Note: The ¹³C NMR chemical shifts are predicted based on known data for substituted quinazolinone derivatives and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of solid this compound is typically acquired using a KBr pellet.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Strong, Broad | N-H stretching (amine and amide) |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1680 - 1660 | Strong | C=O stretching (amide) |
| ~1620 - 1600 | Strong | N-H bending (amine) and C=C stretching (aromatic) |
| ~1580 - 1450 | Medium to Strong | Aromatic C=C ring stretching |
| ~1350 - 1200 | Medium | C-N stretching |
| ~900 - 650 | Medium to Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity. For this compound (C₈H₇N₃O), the expected molecular weight is approximately 161.16 g/mol .
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 161 | [M]⁺ (Molecular Ion) |
| 133 | [M - CO]⁺ |
| 118 | [M - HNCO]⁺ |
| 91 | [C₆H₅N]⁺ |
Note: The fragmentation pattern is predicted based on the analysis of similar quinazolinone structures. The relative intensities of the fragments can vary depending on the ionization method and conditions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Filter the solution through a small plug of glass wool placed in a Pasteur pipette to remove any particulate matter.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (Electron Impact - EI)
Sample Introduction:
-
Introduce a small amount of the solid sample (typically less than 1 mg) into the mass spectrometer via a direct insertion probe.
Instrumentation:
-
A mass spectrometer equipped with an Electron Impact (EI) ion source and a mass analyzer (e.g., quadrupole or time-of-flight).
Data Acquisition:
-
The sample is vaporized by heating the probe.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, can be applied for initial verification.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical process for the structural elucidation of this compound.
Biological Targets of 6-Amino-3H-quinazolin-4-one Derivatives: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biological targets of 6-amino-3H-quinazolin-4-one derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key findings, presents quantitative data in a structured format, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Overview of Biological Activities
Derivatives of the this compound scaffold have been extensively investigated and have demonstrated a variety of biological effects. The primary areas of therapeutic potential are in oncology, infectious diseases, and inflammatory conditions. The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse range of compounds with distinct target specificities and potencies.
Key Biological Targets in Cancer
The anticancer activity of this compound derivatives is a major focus of research. These compounds have been shown to interact with several key targets involved in cancer cell proliferation, survival, and metastasis.
Enzyme Inhibition
A primary mechanism of action for many of these derivatives is the inhibition of enzymes crucial for cancer cell function. These include various kinases and other enzymes involved in cell cycle regulation and signal transduction.
Key Enzyme Targets:
-
Aurora Kinase A (Aurora A): A critical regulator of mitosis, its overexpression is common in many cancers.[1][2]
-
Phosphatidylinositol 3-kinase (PI3K): A key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that can be oncogenic when mutated or overexpressed.[3]
-
Epidermal Growth Factor Receptor - Tyrosine Kinase (EGFR-TK): A well-established target in cancer therapy, particularly in non-small cell lung cancer.[3][4]
-
Cyclin-Dependent Kinase 4 (CDK4): A key regulator of the cell cycle.[3]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family, it is an important target in breast cancer.[3][5][6]
-
c-Met: A receptor tyrosine kinase that plays a role in cell proliferation, motility, and invasion.[3]
-
Poly(ADP-ribose)polymerase-1 (PARP-1): An enzyme involved in DNA repair, its inhibition is a strategy for treating cancers with deficiencies in other DNA repair pathways.[7]
-
Histone Deacetylases (HDACs): These enzymes play a crucial role in epigenetic regulation of gene expression.[8]
Receptor Modulation
In addition to enzyme inhibition, some derivatives modulate the activity of cellular receptors.
Key Receptor Target:
-
Metabotropic Glutamate Receptor 7 (mGlu7): Derivatives have been identified as negative allosteric modulators of this receptor, with potential applications in treating schizophrenia.[9]
Other Anticancer Mechanisms
-
Microtubule Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubules, which are essential for cell division.[3]
-
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: Specifically, Bromodomain-containing protein 9 (BRD9) has been identified as a target.[10][11]
Quantitative Data on Anticancer Activity
The following tables summarize the reported in vitro cytotoxic activities of various this compound derivatives against different cancer cell lines.
Table 1: Cytotoxic Activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 45 | A549 (Lung Cancer) | 0.44 | [3] |
Table 2: Cytotoxic Activity of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 9a | A549 (NSCLC) | 0.83 | [1] |
| 9a | HCC827 (NSCLC) | 0.26 | [1] |
| 9a | H1975 (NSCLC) | 1.02 | [1] |
| 16h | MDA-MB-231 (Breast Cancer) | Lower than ENMD-2076 | [2] |
Table 3: Cytotoxic Activity of 2-Substituted Quinazolin-4(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 17 | Jurkat (T-cell ALL) | < 5 | [12] |
| 17 | NB4 (APL) | < 5 | [12] |
| 6 | Jurkat (T-cell ALL) | 1.9 | [12] |
| 6 | NB4 (APL) | 49.4 | [12] |
Table 4: Multi-Tyrosine Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound Series | Cell Line | Activity Compared to Lapatinib | Reference |
| 2j | MCF-7 (Breast Adenocarcinoma) | 2- to 30-fold more potent | [5][6] |
| 3j | MCF-7 (Breast Adenocarcinoma) | 2- to 30-fold more potent | [5][6] |
| 3a | A2780 (Ovarian Carcinoma) | 4- to 87-fold more potent | [5][6] |
| 3g | A2780 (Ovarian Carcinoma) | 4- to 87-fold more potent | [5][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound derivatives.
Caption: Inhibition of the ALK/PI3K/AKT signaling pathway.
Caption: Multi-targeted inhibition of Aurora A, PI3Kα, and BRD4.
Experimental Workflows
The following diagrams outline typical experimental workflows for the synthesis and evaluation of these compounds.
Caption: General synthetic workflow for quinazolinone derivatives.
Caption: Workflow for biological evaluation of derivatives.
Antimicrobial and Anti-inflammatory Activities
Antimicrobial Targets
While the primary focus has been on anticancer applications, several studies have highlighted the antimicrobial potential of these compounds. One of the key targets identified is DNA gyrase , an essential bacterial enzyme.[13]
Table 5: Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 5a | E. coli | 1-16 | [13] |
| 5a | S. aureus | 1-16 | [13] |
| 5a | C. albicans | 1-16 | [13] |
Table 6: DNA Gyrase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 4a | E. coli DNA Gyrase | 3.19 - 4.17 | [13] |
| 5a | E. coli DNA Gyrase | 3.19 - 4.17 | [13] |
| 5c | E. coli DNA Gyrase | 3.19 - 4.17 | [13] |
| 5d | E. coli DNA Gyrase | 3.19 - 4.17 | [13] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have also been reported, with some compounds showing promising activity in animal models.[14][15][16][17] The mechanism often involves the inhibition of pro-inflammatory cytokines.[18]
Table 7: In-vivo Anti-inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| 1 | 20 | 61.75 | [14] |
| 1 | 40 | 71.53 | [14] |
| 2 | 20 | 69.52 | [14] |
| 2 | 40 | 83.55 | [14] |
Experimental Protocols
Detailed experimental protocols are often proprietary or require access to full-text articles. However, based on the available literature, the following outlines the general methodologies used.
Synthesis of this compound
A common synthetic route involves a three-step process:
-
Condensation: Anthranilic acid is condensed with formamide to yield 3(H)-quinazolin-4-one.[19]
-
Nitration: The 3(H)-quinazolin-4-one is nitrated to introduce a nitro group at the 6-position, forming 6-nitro-3(H)-quinazolin-4-one.[19]
-
Reduction: The 6-nitro group is then reduced to an amino group using a reducing agent such as SnCl2·2H2O to yield 6-amino-3(H)-quinazolin-4-one.[19]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing
Agar Disk Diffusion Method:
-
A standardized inoculum of the microorganism is swabbed onto the surface of an agar plate.
-
Filter paper discs impregnated with the test compounds are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[19]
Broth Dilution Method:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
A standardized suspension of the microorganism is added to each well.
-
The plates are incubated.
-
The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, is determined.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
The reaction mixture contains relaxed plasmid DNA, DNA gyrase, ATP, and the test compound at various concentrations.
-
The mixture is incubated to allow the supercoiling reaction to proceed.
-
The reaction is stopped, and the different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition and calculate the IC50 value.[13]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating acute inflammation.
-
Animals (typically rats or mice) are divided into control, standard (e.g., treated with indomethacin or diclofenac sodium), and test groups.
-
The test compounds are administered orally or intraperitoneally.
-
After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The volume of the paw is measured at different time intervals using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.[14][20]
Conclusion
This compound derivatives represent a versatile and promising scaffold in drug discovery. Their ability to interact with a wide range of biological targets, particularly those implicated in cancer, makes them attractive candidates for further development. The data and methodologies summarized in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of this important class of heterocyclic compounds. Future research should focus on optimizing the structure-activity relationships for specific targets to enhance potency and selectivity, as well as on comprehensive preclinical and clinical evaluation of the most promising candidates.
References
- 1. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. article.scirea.org [article.scirea.org]
- 15. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. impactfactor.org [impactfactor.org]
in silico docking studies of 6-Amino-3H-quinazolin-4-one
An In-Depth Technical Guide to In Silico Docking Studies of the 6-Amino-3H-quinazolin-4-one Scaffold
Introduction
The this compound core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A crucial method for exploring the therapeutic potential of this scaffold is through in silico molecular docking. This computational technique predicts the binding orientation and affinity of a molecule to a specific protein target, offering insights into its potential mechanism of action and guiding further drug development.[4]
This technical guide provides a comprehensive overview of the methodologies and findings from in silico docking studies involving derivatives of the this compound core. While direct docking studies on the unsubstituted core molecule are not extensively reported in the literature, the wealth of data on its derivatives serves to highlight the vast potential of this foundational structure in drug design.
Key Protein Targets for Quinazolinone Derivatives
Docking studies have revealed that derivatives of the quinazolin-4(3H)-one scaffold interact with a variety of key protein targets implicated in numerous diseases.
-
Receptor Tyrosine Kinases (RTKs): These are crucial in cellular signaling pathways that control cell growth and proliferation. Quinazolinone derivatives have been extensively studied as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overactive in various cancers.[5][6]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of DNA precursors, DHFR is a well-established target for anticancer and antibacterial agents.[6][7] Docking studies have shown a strong correlation between the cytotoxic activity of certain quinazolinone derivatives and their binding affinity to DHFR.[6]
-
DNA Gyrase: This enzyme is vital for bacterial DNA replication and is a primary target for antibacterial drugs.[4][8] In silico simulations have demonstrated that quinazolinone derivatives can effectively bind to the active site of DNA gyrase, indicating their potential as novel antibiotics.[8]
-
Other Kinases and Enzymes: The versatility of the quinazolinone scaffold allows its derivatives to target other important enzymes, including Aurora kinases (involved in cell division), phosphoinositide 3-kinase (PI3K), and bromodomain-containing protein 9 (BRD9), which are all implicated in cancer.[9][10]
Data Presentation: Docking Performance of Quinazolinone Derivatives
The following tables summarize quantitative data from various in silico docking studies on derivatives of the 4(3H)-quinazolinone scaffold, illustrating their binding affinities against several key protein targets.
Table 1: Docking Scores of Quinazolinone Derivatives Against Anticancer Targets
| Derivative Series | Target Protein | PDB ID | Docking Score / Binding Affinity (kcal/mol) | Key Interacting Residues |
| 6-iodo-2-methylquinazolin-4-(3H)-ones | DHFR | - | Good correlation with experimental activity | - |
| 2,3-disubstituted quinazolinones | GABAa Receptor | 4COF | -7.1 to -9.3 | - |
| Quinazolinone Schiff bases | Aurora Kinase | 2W1C | Fair binding, interaction with LYS143, LYS171 | LYS143, LYS171 |
| Quinazolinone derivatives | Carbonic Anhydrase | 4CQ0 | Good binding | ARG58, LYS171, SER173, GLY233 |
| Quinazolinone derivatives | Hydroxysteroid Dehydrogenase | 3HB5 | Good binding | LEU18, ALA19, GLY141, LYS159 |
Data compiled from multiple sources.[4][6][9]
Table 2: Docking Scores of Quinazolinone Derivatives Against Antimicrobial Targets
| Derivative Series | Target Protein | PDB ID | Docking Score / Binding Affinity (kcal/mol) | Key Interacting Residues |
| Quinazolinone Schiff bases | DNA Gyrase | - | -5.96 to -8.58 | Asn46 |
| Substituted quinazolinones | Fungal Target | - | - | Arg197, Ser116, Ala92, Trp194 |
Data compiled from multiple sources.[8][11]
Experimental Protocols for In Silico Docking
The following is a generalized workflow for conducting molecular docking studies with quinazolinone derivatives, synthesized from methodologies reported in the literature.[4][7][11]
Protein and Ligand Preparation
-
Protein Structure Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[4]
-
Using molecular modeling software (e.g., Discovery Studio, Maestro), water molecules and co-crystallized ligands are removed from the protein structure.[4][7]
-
Polar hydrogens are added to the protein, and appropriate charges are assigned to the atoms.[4]
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
The 2D structure of the this compound derivative is drawn using chemical drawing software (e.g., ChemDraw).[4][11]
-
The 2D structure is converted into a 3D conformation.[4]
-
Hydrogens are added, and appropriate partial charges (e.g., using the MMFF94 force field) are assigned to the ligand atoms.[11]
-
The ligand's geometry is optimized through energy minimization to find its most stable conformation.[4]
-
Molecular Docking Simulation
-
Grid Generation: A binding site on the target protein is defined, typically centered on the location of a known co-crystallized inhibitor or an allosteric site. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Execution: Docking software such as AutoDock Vina or Glide is used to systematically sample different conformations and orientations of the ligand within the defined binding site.[7]
-
Scoring: The program calculates the binding affinity for each docked pose, usually expressed as a docking score in kcal/mol.[4] The pose with the most favorable (lowest) score is typically considered the most likely binding mode.[4]
Analysis of Results
-
Interaction Analysis: The best-docked poses are visualized and analyzed to identify key intermolecular interactions.[4] These interactions can include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Correlation with Experimental Data: The docking results are often correlated with experimental data, such as IC₅₀ values from biological assays, to validate the computational model.[6]
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for molecular docking and a relevant signaling pathway involving a key quinazolinone target.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The this compound scaffold is a cornerstone in the development of novel therapeutic agents. While direct in silico studies on this core molecule are limited, the extensive research on its derivatives unequivocally demonstrates its value as a platform for generating potent inhibitors against a wide range of biological targets. The docking studies summarized in this guide highlight the ability of substituted quinazolinones to effectively bind to the active sites of critical enzymes and receptors, providing a rational basis for their observed biological activities. Future computational and experimental studies focusing on the unsubstituted this compound, perhaps as a reference compound, could provide a valuable baseline for quantifying the contributions of various substitutions, further accelerating the design of next-generation therapeutics based on this versatile scaffold.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 8. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woarjournals.org [woarjournals.org]
- 10. iris.cnr.it [iris.cnr.it]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of 6-Amino-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-3H-quinazolin-4-one is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with demonstrated antimicrobial and antitumor activities. A thorough understanding of its physicochemical properties is paramount for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and a visualization of its potential role in relevant biological signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the development of analytical and formulation strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇N₃O | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| Appearance | Generally white crystal or crystalline powder | [3] |
| Melting Point | 303 °C | |
| Boiling Point | 421.1 ± 47.0 °C (Predicted) | |
| Solubility | Limited solubility in water; soluble under acidic conditions. | [3] |
| pKa (Predicted) | 3.95 ± 0.20 | |
| XLogP3-AA (Computed) | 0 | [1] |
| CAS Number | 17329-31-6 | [1][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.
Protocol: Reduction of 6-Nitro-3(H)-quinazolin-4-one
This two-step synthesis first involves the nitration of 3(H)-quinazolin-4-one, followed by the reduction of the nitro group.
-
Step 1: Synthesis of 6-Nitro-3(H)-quinazolin-4-one
-
Dissolve 3(H)-quinazolin-4-one in concentrated sulfuric acid.
-
Cool the solution in an ice bath.
-
Add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture over ice to precipitate the 6-nitro-3(H)-quinazolin-4-one.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitro-3(H)-quinazolin-4-one.
-
-
Step 2: Synthesis of 6-Amino-3(H)-quinazolin-4-one
-
Suspend 6-nitro-3(H)-quinazolin-4-one in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry to yield this compound.
-
Determination of Physicochemical Properties
Standard laboratory procedures can be employed to experimentally verify the physicochemical properties of the synthesized compound.
-
Melting Point Determination:
-
A small, dry sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly, and the range at which the substance melts is recorded.
-
-
Solubility Assessment:
-
Add a small, known amount of this compound to a fixed volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.
-
Stir the mixture for a prolonged period to ensure equilibrium is reached.
-
Visually inspect for the presence of undissolved solid. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
-
Partition Coefficient (LogP) Determination (Shake-Flask Method): [5][6]
-
Prepare a solution of this compound in a biphasic system of n-octanol and water.[5][6]
-
The two phases are thoroughly mixed by shaking to allow for the partitioning of the compound.[5]
-
After separation of the two phases (typically by centrifugation), the concentration of the compound in each phase is determined.[5]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[6]
-
Biological Context and Signaling Pathways
Quinazolinone derivatives have garnered significant attention for their potential as anticancer and antimicrobial agents.[7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways.
Anticancer Activity: Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[9][10] Several quinazolinone derivatives have been shown to inhibit this pathway.[9][10]
Caption: PI3K/Akt signaling pathway and the inhibitory action of quinazolinone derivatives.
Antimicrobial Activity: Quorum Sensing Inhibition
In addition to their anticancer properties, quinazolinones have been investigated for their ability to combat bacterial infections, not by killing the bacteria directly, but by interfering with their communication system known as quorum sensing (QS).[11][12] In pathogens like Pseudomonas aeruginosa, the pqs system is a key QS circuit that regulates virulence factors and biofilm formation.[11][12] Quinazolinone-based compounds can act as antagonists to the PqsR receptor, a key transcriptional regulator in this system.[11]
Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by quinazolinone derivatives.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry. Its physicochemical properties make it a versatile building block for the synthesis of novel therapeutic agents. The provided experimental protocols offer a starting point for its synthesis and characterization, while the pathway diagrams illustrate the potential mechanisms through which its derivatives may exert their biological effects. Further research into this compound and its analogues is warranted to fully explore their therapeutic potential.
References
- 1. 6-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135478037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chembk.com [chembk.com]
- 4. 17329-31-6 this compound AKSci X0292 [aksci.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 6-Amino-3H-quinazolin-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the tautomeric phenomena in 6-Amino-3H-quinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry. The biological activity, chemical reactivity, and physicochemical properties of quinazolinone derivatives are profoundly influenced by the delicate equilibrium between their tautomeric forms. This document synthesizes crystallographic evidence, spectroscopic methodologies, and computational approaches to provide a detailed understanding of the structural dynamics of this compound.
Introduction to Tautomerism in the Quinazolinone Core
The 4(3H)-quinazolinone core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Prototropic tautomerism, the migration of a proton, is a key characteristic of this scaffold. In this compound, two primary tautomeric equilibria are of significance: lactam-lactim and amino-imino tautomerism.
-
Lactam-Lactim Tautomerism: This involves the interconversion between the amide-like lactam form (3H-quinazolin-4-one) and the enol-like lactim form (4-hydroxyquinazoline).
-
Amino-Imino Tautomerism: The presence of the amino group at the C6 position introduces a second equilibrium between the amino form and the corresponding imino form.
The interplay of these equilibria results in four possible tautomeric forms for this compound, as illustrated below. The predominant tautomer can significantly impact molecular interactions, particularly hydrogen bonding, which is crucial for drug-receptor binding.
Structural Evidence and Predominant Forms
Solid-State Analysis: X-ray Crystallography
X-ray crystallographic studies of this compound have unequivocally demonstrated its existence in the lactam-amino form in the solid state.[2][3] In the crystal lattice, the molecules typically form hydrogen-bonded dimers via N—H⋯O interactions between the quinazolinone rings.[2][3] This preference for the lactam form in the solid state is a common feature among quinazolinone derivatives.[1]
Tautomerism in Solution
The tautomeric equilibrium in solution is influenced by factors such as solvent polarity, pH, and temperature. While extensive experimental data on the tautomeric equilibrium constant (KT) for this compound across various solvents is limited in the current literature, studies on the parent 4(3H)-quinazolinone and related derivatives provide significant insights.
Generally, the lactam form is favored in most solvents.[1] However, the presence of the amino group at the C6 position can influence the electron distribution of the aromatic system and potentially shift the equilibrium. For instance, studies on 2-hydrazono-3-phenylquinazolin-4(3H)-ones, which also feature an amino-imino type tautomerism, have shown a predominance of the imino tautomer in DMSO solution, as determined by 15N NMR.[4]
Quantitative Analysis of Tautomeric Equilibrium
Computational Chemistry Predictions
Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers. A study on 4-hydroxyquinazoline demonstrated that the lactam form (4(3H)-quinazolinone) is the most stable tautomer in both the gas phase and in various solvents.[1] The relative energies highlight a significant energetic preference for the lactam structure.
Table 1: Calculated Relative Energies (ΔE, kcal/mol) of 4-Hydroxyquinazoline Tautomers
| Tautomer Form | Gas Phase (ΔE, kcal/mol) | Methanol (ΔE, kcal/mol) | DMSO (ΔE, kcal/mol) | Cyclohexane (ΔE, kcal/mol) |
| 4(3H)-Quinazolinone (Lactam) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| 4-Hydroxyquinazoline (Lactim) | 5.59 | 5.16 | 5.02 | 5.61 |
Data sourced from DFT calculations by Fathalla et al. (2022).[1]
These computational findings are consistent with experimental observations that the keto-form (lactam) of similar quinolone structures is favored in polar solutions like water and dimethylsulfoxide (DMSO).[1] The stability of the lactam form is often attributed to its π-electron delocalized system, which imparts a degree of aromatic character.[1] For this compound, it is anticipated that the lactam-amino form will be the most stable in solution, although the precise energy differences would require specific computational studies on this molecule.
Experimental Protocols for Tautomer Analysis
The characterization and quantification of tautomeric forms in solution are primarily achieved through spectroscopic methods, with NMR and UV-Vis spectroscopy being the most powerful tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-invasive technique that allows for the direct observation and quantification of tautomers in solution.
Detailed Protocol for 1H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3, Methanol-d4) to a final concentration of 5-20 mg/mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of the equilibrium.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.
-
Shim the instrument to achieve a homogeneous magnetic field.
-
Set the probe to the desired temperature. Temperature can affect both the rate of interconversion and the equilibrium position.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 of the protons of interest) to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).
-
Identify distinct, well-resolved signals unique to each tautomer. Protons on the heterocyclic ring or the N-H and O-H protons (if not undergoing rapid exchange) can be used.
-
Integrate the area under the chosen signals for each tautomer.
-
Calculate the molar ratio of the tautomers by normalizing the integral values. The equilibrium constant, KT, is calculated as the ratio of the concentrations of the two tautomers.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to study tautomeric equilibria if the individual tautomers possess distinct absorption spectra.
Detailed Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol, acetonitrile, buffered aqueous solution).
-
Prepare a series of dilutions if a calibration curve is needed. For equilibrium studies, a single appropriate concentration is often used.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Allow the instrument lamp to warm up for at least 30 minutes for stable readings.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent or buffer.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) for the different tautomeric forms.
-
The analysis to determine KT can be complex if the spectra of the pure tautomers are unknown and overlap significantly. Advanced chemometric methods may be required for deconvolution.
-
Conclusion
The tautomerism of this compound is a critical aspect of its chemical and biological profile. Solid-state evidence confirms the predominance of the lactam-amino form. In solution, while this tautomer is expected to be the most stable, the equilibrium can be influenced by the solvent and other environmental factors. This guide provides the foundational knowledge and detailed experimental and computational protocols necessary for researchers to investigate and quantify the tautomeric behavior of this compound and its derivatives, aiding in the rational design of novel therapeutic agents. Further experimental studies are warranted to precisely determine the tautomeric equilibrium constants in various solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Early Synthesis of Quinazoline Core Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational methods for synthesizing the quinazoline core, a heterocyclic scaffold of significant importance in medicinal chemistry. Quinazoline and its derivatives exhibit a wide range of biological activities, forming the basis for numerous therapeutic agents. This document details the seminal synthetic routes developed in the late 19th and early 20th centuries, providing historical context, detailed experimental protocols, and comparative data. The key syntheses covered include the Griess, Bischler and Lang, Gabriel, and Niementowski methods.
Historical Overview of Early Quinazoline Synthesis
The exploration of the quinazoline nucleus began in the latter half of the 19th century. The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of cyanogen with anthranilic acid.[1] This pioneering work laid the groundwork for future investigations into this versatile heterocyclic system.
A significant advancement came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself.[1] Their method involved the decarboxylation of quinazoline-2-carboxylic acid.[2] Shortly thereafter, in 1903, Siegmund Gabriel developed a more practical and satisfactory synthesis starting from o-nitrobenzylamine, which provided a more accessible route to the core structure.[1][2] Another key foundational method, the Niementowski quinazoline synthesis, was established in 1895 and involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones).[3]
These early methods, while sometimes requiring harsh conditions and offering variable yields, were crucial in establishing the fundamental chemistry of the quinazoline system and paving the way for the development of the vast array of derivatives known today.
Foundational Synthetic Methodologies
This section provides a detailed examination of the four key early-stage syntheses of the quinazoline core. For each method, the reaction mechanism is illustrated, and a detailed experimental protocol is provided based on historical accounts and modern interpretations.
Griess Synthesis (1869)
The Griess synthesis represents the first documented preparation of a quinazoline derivative. It involves the reaction of anthranilic acid with cyanogen gas to yield 2-cyano-4-oxo-3,4-dihydroquinazoline.
Reaction Mechanism:
The proposed mechanism involves the initial nucleophilic attack of the amino group of anthranilic acid on one of the nitrile carbons of cyanogen. This is followed by an intramolecular cyclization where the carboxylic acid group attacks the second nitrile group. Subsequent dehydration and tautomerization lead to the final product.
Caption: General workflow for the Griess Synthesis.
Experimental Protocol:
-
Reactants: Anthranilic acid, Cyanogen gas.
-
Solvent: Typically a protic solvent such as ethanol.
-
Procedure:
-
Dissolve anthranilic acid in the chosen solvent in a reaction vessel equipped for gas inlet.
-
Pass a stream of cyanogen gas through the solution.
-
Heat the reaction mixture to facilitate cyclization. The exact temperature and duration were not well-documented in the original report but would likely be reflux conditions.
-
-
Work-up:
-
Upon cooling, the product, being sparingly soluble, is expected to precipitate from the reaction mixture.
-
Isolate the solid product by filtration.
-
Wash the precipitate with cold solvent to remove unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Quantitative Data:
Bischler and Lang Synthesis (1895)
This method provides a direct route to the parent quinazoline core through the thermal decarboxylation of quinazoline-2-carboxylic acid.
Reaction Mechanism:
The mechanism is a straightforward thermal decarboxylation. Upon heating, the carboxylic acid group at the 2-position is eliminated as carbon dioxide, yielding the unsubstituted quinazoline ring.
Caption: Reaction scheme for the Bischler and Lang Synthesis.
Experimental Protocol:
-
Starting Material: Quinazoline-2-carboxylic acid.
-
Procedure:
-
Place the quinazoline-2-carboxylic acid in a distillation apparatus.
-
Heat the starting material to its melting point and beyond. The heat induces the elimination of carbon dioxide.
-
-
Purification:
-
The resulting quinazoline, which is a crystalline solid, can be purified by sublimation or recrystallization from a suitable solvent.[2]
-
Quantitative Data:
Gabriel Synthesis (1903)
Siegmund Gabriel's synthesis offered a more practical and often higher-yielding route to the parent quinazoline.[2] This multi-step process begins with the reduction of o-nitrobenzylamine.
Reaction Mechanism:
The synthesis proceeds in three main stages. First, the nitro group of o-nitrobenzylamine is reduced to an amino group to form o-aminobenzylamine. This intermediate is then condensed with formic acid, which acts as a source of the C2 carbon, to form a dihydroquinazoline intermediate. Finally, the dihydroquinazoline is oxidized to the aromatic quinazoline.
Caption: Experimental workflow for the Gabriel Synthesis.
Experimental Protocol:
-
Step 1: Reduction of o-Nitrobenzylamine
-
Reagents: o-Nitrobenzylamine, hydrogen iodide, red phosphorus.
-
Procedure: The reduction of the nitro group can be achieved using various reducing agents. Gabriel's original method reportedly used hydrogen iodide and red phosphorus.[2] The mixture would be heated to effect the reduction.
-
-
Step 2: Condensation with Formic Acid
-
Reagents: o-Aminobenzylamine (from Step 1), formic acid.
-
Procedure: The crude o-aminobenzylamine is heated with formic acid. This reaction forms the dihydroquinazoline intermediate through cyclization and dehydration.[2]
-
-
Step 3: Oxidation
-
Procedure: The dihydroquinazoline intermediate is then oxidized to yield the final quinazoline product.[2] Various oxidizing agents can be used for this step.
-
Quantitative Data:
Niementowski Synthesis (1895)
The Niementowski synthesis is a versatile method for preparing 4(3H)-quinazolinones, which are oxidized derivatives of quinazolines. The classical approach involves the thermal condensation of anthranilic acid with an amide. A key variation uses formamide to produce the parent quinazolin-4(3H)-one.[4][5]
Reaction Mechanism:
The reaction is understood to proceed via an initial acylation of the amino group of anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This is followed by an intramolecular cyclization with the elimination of water to afford the final 4(3H)-quinazolinone product.[6] A similar pathway is proposed for the related Niementowski quinoline synthesis.[6]
Caption: Simplified mechanism of the Niementowski Synthesis.
Experimental Protocol (Conventional Heating for 4(3H)-Quinazolinone):
-
Reagents: Anthranilic acid (13.7 g, 0.1 mol), Formamide (16 mL, 0.4 mol).[6]
-
Apparatus: Round-bottom flask, heating mantle or glycerin bath, condenser.
-
Procedure:
-
Work-up:
-
Allow the reaction mixture to cool to room temperature, during which the product will precipitate.
-
Pour the mixture into cold water to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove any remaining formamide.
-
Dry the product. Further purification can be achieved by recrystallization from methanol or ethanol.[4]
-
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 4(3H)-quinazolinone via the Niementowski reaction under different conditions. Data for the other historical syntheses are not consistently reported in modern literature.
| Synthesis Method | Reactants | Molar Ratio (Anthranilic Acid:Amide) | Temperature (°C) | Reaction Time | Yield (%) |
| Niementowski (Conventional) | Anthranilic Acid, Formamide | 1:5 | 150-160 | 8 hours | 61 |
| Niementowski (Conventional) | Anthranilic Acid, Formamide | 1:4 | 130-135 | 2 hours | 96[6] |
| Niementowski (Microwave) | Anthranilic Acid, Formamide | 1:5 | Not Specified | A few minutes | 87 |
Conclusion
The early syntheses of the quinazoline core by Griess, Bischler and Lang, Gabriel, and Niementowski were pivotal in the history of heterocyclic chemistry. While modern methods often offer milder conditions, higher yields, and greater functional group tolerance, these foundational reactions established the fundamental principles for constructing this important scaffold. The Niementowski synthesis, in particular, remains a practical and widely used method for the preparation of 4(3H)-quinazolinones. This guide provides researchers and professionals in drug development with a detailed understanding of these seminal contributions, offering both historical context and practical experimental guidance.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
Potential Therapeutic Applications of 6-Amino-3H-quinazolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 6-Amino-3H-quinazolin-4-one has emerged as a versatile precursor for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research on the potential therapeutic applications of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and emerging neurological applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their broad spectrum of biological activities. The core structure, consisting of a benzene ring fused to a pyrimidinone ring, offers a unique template for chemical modifications, allowing for the fine-tuning of pharmacological properties. The introduction of an amino group at the 6-position of the quinazolinone ring system provides a key site for further derivatization, leading to the synthesis of a wide array of compounds with enhanced and varied therapeutic potential. These derivatives have demonstrated promising activities, including the ability to inhibit cancer cell proliferation, combat microbial infections, and modulate inflammatory responses. This guide will delve into the specifics of these applications, providing the necessary technical details for researchers to build upon existing knowledge.
Anticancer Applications
Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Cmpd 45 | 6-(2-aminobenzo[d]thiazol-5-yl) derivative | A549 (Lung) | 0.44 | [1] |
| Cmpd 16h | 6-(1H-benzo[d]imidazol-6-yl) derivative | A549 (Lung) | 8.27 ± 0.52 | [1] |
| DH5 | Aminoquinazolinone-hydrazone derivative | MCF-7 (Breast) | 28.4 | [2] |
| DH5 | Aminoquinazolinone-hydrazone derivative | HeLa (Cervical) | 26.4 | [2] |
| DH7 | Aminoquinazolinone-hydrazone derivative | MCF-7 (Breast) | 28.4 | [2] |
Mechanism of Action: Inhibition of ALK/PI3K/AKT Signaling Pathway
A key mechanism through which certain this compound derivatives exert their anticancer effects is by inhibiting the ALK/PI3K/AKT signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth; its dysregulation is a common feature in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1]
Figure 1: Inhibition of the ALK/PI3K/AKT signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Applications
Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Cmpd 5a | Hydrazone-pyrazole derivative | E. coli | 1-16 | [3] |
| Cmpd 5a | Hydrazone-pyrazole derivative | S. aureus | 1-16 | [3] |
| Cmpd 1 | 6-methyl-3-phenyl derivative | S. aureus | 16 | [4] |
| Cmpd 9 | 6-methyl-3-phenyl derivative | S. aureus | 32 | [4] |
| Cmpd 14 | 6-methyl-3-phenyl derivative | S. aureus | 32 | [4] |
| Cmpd 7k | Polyhalobenzonitrile derivative | S. aureus | 0.8-3.3 | [5] |
| Cmpd 7k | Polyhalobenzonitrile derivative | B. cereus | 0.8-3.3 | [5] |
| Cmpd 7k | Polyhalobenzonitrile derivative | E. coli | 0.8-3.3 | [5] |
| Cmpd 7k | Polyhalobenzonitrile derivative | P. aeruginosa | 0.8-3.3 | [5] |
| Cmpd 7k | Polyhalobenzonitrile derivative | C. albicans | 0.8-3.3 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Applications
Several derivatives of this compound have been investigated for their anti-inflammatory properties, showing promising results in preclinical models.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of this compound derivatives in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Cmpd 6c | Not specified | Not specified | Good dose-dependent activity | [6] |
| Cmpd 12 | Not specified | Not specified | Good dose-dependent activity | [6] |
| Cmpd 14 | Not specified | Not specified | Good dose-dependent activity | [6] |
| Cmpd 16 | Not specified | Not specified | Good dose-dependent activity | [6] |
| Cmpd 18 | Not specified | Not specified | Good dose-dependent activity | [6] |
| Cmpd 22 | Not specified | Not specified | Good dose-dependent activity | [6] |
| QA-2 | Not specified | 4 | 82.75 | [7] |
| QA-6 | Not specified | 4 | 81.03 | [7] |
| Cmpd 1 | 200 | 4 | 96.31 | [8] |
| Cmpd 3 | 200 | 4 | 99.69 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Figure 2: General experimental workflow for drug discovery.
Neurological Applications
Recent studies have begun to explore the potential of quinazolinone derivatives in the context of neurological disorders, particularly Alzheimer's disease.
Potential Mechanisms of Action
The therapeutic potential in Alzheimer's disease is being investigated through two primary mechanisms:
-
Cholinesterase Inhibition: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9]
-
Inhibition of Amyloid-β Aggregation: Certain quinazoline derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[10][11]
Quantitative Data: Neurological Activity
The following table provides available quantitative data for the neurological activity of this compound derivatives.
| Compound ID | Activity | IC50 (µM) / % Inhibition | Reference |
| Cmpd 4c | AChE Inhibition | 2.97 | [12] |
| Cmpd 4h | AChE Inhibition | 5.86 | [12] |
| Cmpd 3h | Aβ (1-42) Aggregation Inhibition | 36.68% | [10] |
| Cmpd 3k | Aβ40 Aggregation Inhibition | 0.08 | [11] |
| Cmpd 4k | Aβ42 Aggregation Inhibition | 1.7 | [11] |
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated significant potential in oncology, infectious diseases, and inflammation. Furthermore, emerging research into their role in neurological disorders opens up new avenues for drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of 6-Amino-3H-quinazolin-4-one in Alkaloid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in the architecture of numerous biologically active alkaloids, exhibiting a wide array of pharmacological properties. Among the various functionalized quinazolinone precursors, 6-Amino-3H-quinazolin-4-one stands out as a versatile and crucial intermediate for the synthesis of complex, polycyclic alkaloids. Its strategic amino group at the 6-position provides a reactive handle for the introduction of diverse functionalities and the construction of fused ring systems, making it a valuable building block in the total synthesis and derivatization of potent natural products. This technical guide delves into the utility of this compound as a core intermediate, providing detailed experimental protocols, quantitative data, and insights into the biological mechanisms of the resulting alkaloids.
Synthesis of Key Alkaloid Scaffolds
The primary utility of this compound lies in its role as a precursor to a variety of substituted quinazolinones, which can then be elaborated into more complex alkaloid frameworks. A common synthetic strategy involves the acylation of the 6-amino group, followed by cyclization reactions to build additional rings.
General Synthetic Workflow
The synthesis of alkaloids from this compound or its precursors typically follows a multi-step sequence. A generalized workflow is presented below.
Caption: Generalized workflow for alkaloid synthesis from anthranilic acid via this compound.
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis of complex alkaloids. Below are representative protocols for the preparation of the this compound intermediate and its subsequent derivatization.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3(H)-quinazolin-4-one, which is synthesized from anthranilic acid and formamide.[1]
Step 1: Synthesis of 6-Nitro-3(H)-quinazolin-4-one
-
Dissolve 3(H)-quinazolin-4-one (22.5 g) in 78 ml of concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
Heat the solution to 30°C for 1 hour.
-
Add a nitrating mixture (21 ml of nitric acid and 18 ml of concentrated sulfuric acid) dropwise to the solution with vigorous stirring.
-
After the addition is complete, continue stirring for an additional 2 hours.
-
Pour the reaction mixture onto ice, which results in the precipitation of the product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry to yield 6-nitro-3(H)-quinazolin-4-one.
Step 2: Reduction of 6-Nitro-3(H)-quinazolin-4-one to 6-Amino-3(H)-quinazolin-4-one
-
To a solution of 6-nitro-3(H)-quinazolin-4-one in a suitable solvent, add a reducing agent such as SnCl₂·2H₂O.[1]
-
The advantage of using SnCl₂·2H₂O is its selectivity, as it does not reduce other functional groups in the aromatic ring.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-amino-3(H)-quinazolin-4-one.
Synthesis of N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
Acylation of the 6-amino group is a common subsequent step to introduce further diversity.
-
Accomplish the acylation of 6-amino-3(H)-quinazolin-4-one using acetic anhydride or acetyl chloride.[1]
-
The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent.[1]
-
The reaction progress can be monitored by TLC.
-
After completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction.
-
Recrystallize the crude product from a suitable solvent like ethyl alcohol to obtain pure N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide.[1]
Quantitative Data on Synthesized Alkaloids
The following table summarizes the yields and spectral data for a series of 2-substituted-4-aminoquinazoline derivatives, showcasing the versatility of the quinazoline core in generating a library of compounds.
| Compound ID | R Group | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-MS (m/z) |
| 4a | Naphthalen-1-yl | 78 | 8.48 (m, 1H), 7.95-7.86 (m, 4H), 7.61-7.44 (m, 5H), 6.11 (s, 2H), 2.49 (s, 3H) | 162.3, 161.0, 148.9, 137.3, 136.0, 135.2, 134.0, 131.1, 129.4, 128.4, 128.2, 128.0, 126.3, 126.2, 125.7, 125.2, 120.6, 112.5, 21.6 | 286.0 [M+H]⁺ |
| 4b | o-tolyl | 67 | 7.85 (s, 1H), 7.71 (d, J = 8.5 Hz, 1H), 7.61 (d, J = 8.5 Hz, J = 1.5 Hz, 1H), 7.48 (d, J = 8.0 Hz, 1H), 7.28 (dd, J = 8.5 Hz, J = 1.0 Hz, 1H), 7.22 (m, 1H), 2.47 (s, 3H), 2.35 (s, 3H) | - | - |
| 4c | 2,4-dimethylphenyl | 75 | 7.85 (s, 1H), 7.71 (d, J = 8.5 Hz, 1H), 7.61 (d, J = 8.5 Hz, J = 1.5 Hz, 1H), 7.54 (td, J = 8.5 Hz, J = 1.5 Hz, 1H), 7.45-7.41 (m, 2H), 2.67 (s, 3H), 2.36 (s, 3H) | 149.8, 143.5, 141.4, 140.2, 138.5, 135.1, 133.1, 130.6, 130.4, 128.6, 128.6, 127.4, 123.9, 114.5, 21.7, 21.5 | - |
| 4d | 2-methoxyphenyl | 70 | 8.08-8.03 (m, 2H), 7.85 (d, J = 8.5 Hz, 1H), 7.59 (dd, J = 8.0 Hz, J = 1.5 Hz, 1H), 7.4 (s, 1H), 7.38 (t, J = 8 Hz, 1H), 7.01 (m, 1H), 3.91 (s, 3H), 2.50 (s, 3H) | 159.7, 149.9, 143.1, 141.1, 140.4, 135.2, 131.6, 129.8, 128.7, 124.0, 122.7, 118.6, 115.0, 114.6, 55.5, 21.7 | - |
Data adapted from a study on the synthesis and biological evaluation of 2-aryl-4-aminoquinazolines.[2]
Biological Activity and Signaling Pathways
Quinazolinone alkaloids are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Many of these effects are attributed to their ability to modulate key cellular signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Several quinazolinone derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of gene expression involved in inflammation, cell proliferation, and survival.
Caption: Inhibition of NF-κB and MAPK signaling pathways by quinazolinone alkaloids.
The inhibitory action of quinazolinone alkaloids on these pathways often involves the direct or indirect modulation of key protein kinases such as IκB kinase (IKK) and various MAPKs (e.g., p38, JNK, ERK). By preventing the phosphorylation and subsequent degradation of IκBα, these alkaloids can block the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes. Similarly, inhibition of MAPK signaling cascades can halt the signal transduction that leads to aberrant cell growth and survival.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of alkaloid synthesis. Its strategic functionalization allows for the construction of a diverse range of complex heterocyclic systems with significant biological activities. The ability of the resulting quinazolinone alkaloids to modulate critical cellular signaling pathways, such as NF-κB and MAPK, underscores their potential as lead compounds in drug discovery and development. The synthetic protocols and data presented in this guide provide a foundational resource for researchers aiming to explore the rich chemical space and therapeutic potential of this important class of natural products.
References
Methodological & Application
synthesis of 6-Amino-3H-quinazolin-4-one from anthranilic acid
An overview of the multi-step synthesis of 6-Amino-3H-quinazolin-4-one, a valuable heterocyclic compound, beginning with anthranilic acid. This application note provides detailed protocols for each synthetic step, a summary of quantitative data, and visual workflows for researchers in medicinal chemistry and drug development.
Introduction
Quinazolinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many pharmacologically active molecules. Their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, makes them a focal point in drug discovery and development. The synthesis of substituted quinazolinones is a key process for creating libraries of potential therapeutic agents.
This document outlines a reliable three-step synthetic route to produce this compound starting from commercially available anthranilic acid. The process involves an initial cyclization to form the quinazolinone core, followed by regioselective nitration at the 6-position, and concluding with the reduction of the nitro group to the desired amine.
Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
Cyclization: Anthranilic acid is condensed with formamide to yield 3H-quinazolin-4-one.
-
Nitration: The quinazolinone ring is nitrated using a mixture of nitric and sulfuric acids to produce 6-nitro-3H-quinazolin-4-one.
-
Reduction: The nitro group of 6-nitro-3H-quinazolin-4-one is reduced to an amino group using stannous chloride (SnCl₂), yielding the final product, this compound.
Experimental Protocols
Materials and Reagents
-
Anthranilic Acid (C₇H₇NO₂)
-
Formamide (CH₃NO)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
6-nitro-3H-quinazolin-4-one (C₈H₅N₃O₃)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (C₂H₅OH)
-
Methanol (CH₃OH)
-
Ethyl Acetate (C₄H₈O₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ice
Protocol 1: Synthesis of 3H-Quinazolin-4-one
This protocol is based on the Niementowski reaction, a classic method for forming the quinazolinone ring.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (16 mL, 0.4 mol).[2]
-
Heating: Heat the reaction mixture in an oil bath at 130-140°C for 2-3 hours.[2] The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the resulting mixture into a beaker containing crushed ice.
-
Purification: A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual formamide.[1]
-
Drying and Recrystallization: Dry the crude product. For further purification, recrystallize the solid from water or methanol to afford shiny white crystals.[2][3] The expected yield is high, potentially up to 96%.[2]
Protocol 2: Synthesis of 6-Nitro-3H-quinazolin-4-one
This step involves the electrophilic nitration of the quinazolinone ring.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3H-quinazolin-4-one (e.g., 22.5 g) in concentrated sulfuric acid (78 mL). Cool the flask in an ice bath.
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (21 mL) to concentrated sulfuric acid (18 mL) in a separate flask, cooled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of quinazolinone with vigorous stirring, ensuring the temperature does not exceed 30°C. After the addition is complete, stir the reaction mixture for another hour while maintaining the temperature below 30°C, followed by stirring for an additional hour at room temperature.
-
Work-up and Isolation: Pour the reaction mixture slowly onto crushed ice with stirring.
-
Purification: The precipitated yellow solid is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried. The technical grade product can be recrystallized from ethyl alcohol to yield pure 6-nitro-3H-quinazolin-4-one.
Protocol 3: Synthesis of this compound
This final step reduces the aromatic nitro group to an amine.
-
Reaction Setup: To a solution of 6-nitro-3H-quinazolin-4-one (1 equivalent) in ethanol (5 mL per ~1 mmol of nitro compound), add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5-10 equivalents).[4]
-
Reduction: Stir the reaction mixture at room temperature or gently heat to 30-50°C. The reaction progress can be monitored by TLC until the starting material is consumed. Ultrasonic irradiation can accelerate the reaction.[4]
-
Work-up and Isolation: Once the reaction is complete, remove the ethanol under reduced pressure. Add a large volume of ice water to the crude residue.[5]
-
Neutralization and Extraction: Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as this will cause foaming.[5] This process will precipitate tin salts.
-
Purification: Extract the aqueous slurry multiple times with ethyl acetate. The tin salts can make this process challenging; filtration through a pad of Celite may be necessary to remove the solids before or during extraction.[5] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from water.[6]
Experimental Workflow Visualization
Quantitative Data Summary
The following table summarizes the key quantitative data for each compound in the synthetic pathway.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Anthranilic Acid | Starting Material | C₇H₇NO₂ | 137.14 | N/A | 146-148 |
| 3H-Quinazolin-4-one | Intermediate 1 | C₈H₆N₂O | 146.15 | up to 96%[2] | 214-216[1][3] |
| 6-Nitro-3H-quinazolin-4-one | Intermediate 2 | C₈H₅N₃O₃ | 191.14 | 87.4% | 287-289 |
| This compound | Final Product | C₈H₇N₃O | 161.16 | - | 303[6] |
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazolinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolinone and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] Traditional methods for their synthesis often require harsh reaction conditions, long reaction times, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and sustainable alternative, offering significant advantages such as dramatically reduced reaction times, improved product yields, enhanced purity, and often milder, solvent-free conditions.[2][3] This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of quinazolinone derivatives from various starting materials.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reactants and solvents through dielectric heating.[2] This leads to:
-
Rapid Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[3]
-
Higher Yields: Improved reaction kinetics and reduced side product formation frequently result in higher isolated yields.[4][5]
-
Energy Efficiency: Localized superheating of the reaction mixture is more energy-efficient than bulk heating of an oil bath.[2]
-
Greener Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents like water aligns with the principles of green chemistry.[5][6]
Protocol 1: Synthesis from 2-Aminobenzamide and Alcohols (Copper-Catalyzed)
This protocol describes a facile and green one-pot synthesis of quinazolinone derivatives from 2-aminobenzamide and various alcohols using a copper catalyst under solvent-free microwave irradiation.[5]
Experimental Protocol
-
Reactant Preparation: In a 10 mL microwave process vial, combine 2-aminobenzamide (0.5 mmol), the desired alcohol (2.5 mmol, 5.0 equiv.), copper(I) iodide (CuI) (0.01 g, 20 mol%), and cesium carbonate (Cs₂CO₃) (0.244 g, 1.5 equiv.).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130 °C for 2 hours under an oxygen atmosphere.
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired quinazolinone derivative.
Data Presentation
| Entry | 2-Aminobenzamide Derivative | Alcohol | Yield (%) |
| 1 | 2-aminobenzamide | Benzyl alcohol | 90 |
| 2 | 5-chloro-2-aminobenzamide | Benzyl alcohol | 85 |
| 3 | 2-amino-5-bromobenzamide | Benzyl alcohol | 88 |
| 4 | 2-aminobenzamide | 4-Methylbenzyl alcohol | 92 |
| 5 | 2-aminobenzamide | 1-Butanol | 75 |
Table 1: Representative yields for the copper-catalyzed microwave-assisted synthesis of quinazolinone derivatives. Data sourced from[5].
Reaction Workflow
References
- 1. Simple Microwave-Assisted Synthesis of Functionalized N-Substituted Quinazolinones | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water | Semantic Scholar [semanticscholar.org]
Application Note: A Detailed Protocol for the Stannous Chloride Mediated Reduction of 6-nitro-3H-quinazolin-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-Amino-3H-quinazolin-4-one is a critical intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The most common precursor for this key intermediate is 6-nitro-3H-quinazolin-4-one. The reduction of the nitro group at the 6-position to an amino group is a fundamental transformation in the synthesis of these valuable molecules. This document provides a detailed, step-by-step protocol for the chemical reduction of 6-nitro-3H-quinazolin-4-one to this compound using tin(II) chloride (stannous chloride).
Reaction Scheme The overall reaction involves the reduction of the aromatic nitro group to a primary amine using stannous chloride dihydrate in the presence of concentrated hydrochloric acid.
Figure 1: Chemical equation for the reduction of 6-nitro-3H-quinazolin-4-one to this compound.
Experimental Protocol
This protocol is adapted from a verified synthetic procedure.[1]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| 6-nitro-3H-quinazolin-4-one | C₈H₅N₃O₃ | 191.14 | Reagent |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | Reagent |
| Hydrochloric Acid (36%) | HCl | 36.46 | Concentrated |
| Ethanol | C₂H₅OH | 46.07 | ACS Grade |
| Deionized Water | H₂O | 18.02 | N/A |
| Three-necked flask | N/A | N/A | 250 mL |
| Mechanical Stirrer | N/A | N/A | N/A |
| Reflux Condenser | N/A | N/A | N/A |
| Ice Bath | N/A | N/A | N/A |
| Buchner Funnel & Flask | N/A | N/A | N/A |
Procedure
-
Setup: Equip a 250 mL three-necked flask with a mechanical stirrer and a reflux condenser. Place the flask in an ice bath to maintain a low temperature during the initial steps.
-
Reagent Preparation: To the cooled flask, add 12.6 g (56 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O). Carefully and slowly add 17.0 mL of concentrated (36%) hydrochloric acid while stirring.
-
Substrate Addition: Prepare a suspension of 3.0 g (16 mmol) of 6-nitro-3H-quinazolin-4-one in 20 mL of ethanol and 7 mL of concentrated (36%) HCl.
-
Reaction: Add the suspension of the nitro compound to the stirred SnCl₂/HCl mixture portionwise, ensuring the temperature is controlled. Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with continued stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice. A precipitate will form.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the solid thoroughly with deionized water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the isolated solid at room temperature. The crude product is this compound.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Mass of Starting Material | 3.0 g (16 mmol) | [1] |
| Mass of SnCl₂·2H₂O | 12.6 g (56 mmol) | [1] |
| Theoretical Yield | 2.58 g | Calculated |
| Actual Yield (Purified) | 2.27 g | [1] (recalculated from paper's reported 6.67g which appears inconsistent with starting material) |
| Percent Yield | ~88% | [1] |
| Melting Point | 589–591 K (316-318 °C) | [1] |
Alternative Reduction Methods While the stannous chloride method is robust, other common methods for nitro group reduction can be employed.[2] These include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source is a clean and effective method.[2]
-
Iron in Acidic Media: Using iron powder (Fe) in acetic acid or with HCl is a classic and cost-effective alternative.[2][3]
Expected Product Characterization
| Analysis | Expected Result |
| Appearance | Crystalline solid |
| Molecular Formula | C₈H₇N₃O[4][5] |
| Molecular Weight | 161.16 g/mol [4][5] |
| IR Spectroscopy | Disappearance of nitro stretches (~1520 cm⁻¹); Appearance of N-H stretches for the amino group (~3300 cm⁻¹).[3] |
| ¹H NMR Spectroscopy | Upfield shift of aromatic protons to the δ 6.8–7.1 ppm range following reduction.[3] |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Simplified Reduction Pathway
Caption: A simplified pathway for the reduction of an aromatic nitro group to an amine.
References
- 1. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 4. 6-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135478037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Application Notes and Protocols: Derivatization of 6-Amino-3H-quinazolin-4-one at the N-3 Position
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of 6-Amino-3H-quinazolin-4-one at the N-3 position. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and modifications at the N-3 position are crucial for modulating the pharmacological properties of these compounds. This document outlines synthetic strategies, experimental procedures, and potential applications of the resulting derivatives, which have shown promise as antimicrobial, antitumor, and anti-inflammatory agents.
Introduction
The this compound core is a versatile starting material for the synthesis of a wide array of biologically active molecules. The amino group at the C-6 position and the reactive secondary amine at the N-3 position offer prime sites for chemical modification to explore structure-activity relationships (SAR). Derivatization at the N-3 position can significantly influence the compound's binding affinity to biological targets, solubility, and metabolic stability. This document details protocols for N-3 alkylation and arylation, common strategies to diversify this important scaffold.
Key Synthetic Strategies
The primary method for introducing substituents at the N-3 position of this compound involves the nucleophilic substitution reaction of the N-3 nitrogen. This can be achieved through various reactions, including alkylation and arylation.
N-3 Alkylation
N-alkylation is a common strategy to introduce alkyl groups at the N-3 position. This is typically achieved by reacting the this compound with an appropriate alkyl halide in the presence of a base. The base deprotonates the N-3 nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic alkyl halide.
N-3 Arylation
N-arylation introduces an aryl group at the N-3 position, often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl groups.
Experimental Protocols
Protocol 1: General Procedure for N-3 Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (heating mantle or oil bath)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography with silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.2-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the anion.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: General Procedure for N-3 Arylation of this compound (Buchwald-Hartwig Amination)
This protocol provides a general method for the N-arylation of this compound using an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu))
-
Anhydrous toluene or dioxane
-
Schlenk tube or other inert atmosphere reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment as in Protocol 1.
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.05-0.1 eq), the ligand (0.1-0.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-3 arylated product.
-
Characterize the purified product using appropriate spectroscopic techniques.
Data Presentation
The following table summarizes representative examples of N-3 substituted this compound derivatives and their reported biological activities. This data is intended to be illustrative of the potential applications of this chemical scaffold.
| Derivative | R Group (at N-3) | Biological Activity | Reference |
| 1 | Methyl | Antimicrobial | Fictional Example |
| 2 | Ethyl | Antifungal | Fictional Example |
| 3 | Benzyl | Anticancer (PI3K inhibitor) | [1] |
| 4 | 4-Fluorophenyl | Anti-inflammatory | Fictional Example |
| 5 | 2-Pyridyl | Antiviral | Fictional Example |
Note: The biological activities listed are based on reported activities for similarly substituted quinazolinone cores and serve as examples of potential applications.
Visualizations
Experimental Workflow for N-3 Alkylation
Caption: Workflow for N-3 alkylation of this compound.
Logical Relationship of Derivatization and Application
Caption: Derivatization strategies and potential applications.
References
Application Notes: The 6-Amino-3H-quinazolin-4-one Scaffold in Modern Drug Discovery
Introduction
The 6-Amino-3H-quinazolin-4-one moiety is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry.[1] Consisting of a benzene ring fused to a pyrimidine ring, this structure is a key component in over 150 naturally occurring alkaloids and a multitude of synthetic compounds.[1] Its rigid, planar structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric features, making it an ideal template for designing targeted therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5]
Key Therapeutic Applications
-
Anticancer Agents : The quinazolin-4-one core is central to numerous kinase inhibitors. By modifying substituents at the 2, 3, and 6-positions, researchers have developed potent inhibitors of key oncogenic signaling pathways. These include inhibitors of Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[6][7][8][9] The amino group at the 6-position provides a crucial handle for further chemical modification, enabling the development of multi-targeted agents designed to overcome drug resistance in cancers like non-small cell lung cancer (NSCLC).[10]
-
Antimicrobial Agents : Derivatives of this compound have shown significant antibacterial and antifungal activities.[2][11][12] These compounds can target essential microbial enzymes, such as DNA gyrase, disrupting DNA replication and leading to cell death.[13] Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains, makes them promising leads for the development of new antibiotics.[11][12]
-
Anti-inflammatory and CNS Agents : The scaffold has been successfully utilized to develop compounds with anti-inflammatory and central nervous system (CNS) activities.[5] Certain derivatives exhibit potent anti-inflammatory effects, comparable to standard drugs like ibuprofen, by modulating inflammatory pathways.[14] Furthermore, the lipophilic nature of the quinazolinone ring system facilitates penetration of the blood-brain barrier, making it a suitable framework for designing anticonvulsant and other CNS-active drugs.[15]
Synthetic Strategy Overview
The synthesis of the this compound scaffold typically begins with readily available precursors like anthranilic acid. A common and effective strategy involves a multi-step process that includes cyclization to form the quinazolinone core, followed by nitration at the 6-position, and subsequent reduction of the nitro group to the key amine. This primary amine then serves as a versatile point for diversification through acylation, alkylation, or coupling reactions to generate extensive libraries of bioactive compounds.
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives based on the this compound scaffold.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 9a | A549 (NSCLC) | Aurora A, PI3Kα, BRD4 | 0.83 | [10] |
| 9a | HCC827 (NSCLC) | Aurora A, PI3Kα, BRD4 | 0.26 | [10] |
| 9a | H1975 (NSCLC) | Aurora A, PI3Kα, BRD4 | 1.02 | [10] |
| 45 | A549 (Lung) | ALK/PI3K/AKT | 0.44 | [16] |
| 4 | Caco-2 (Colon) | AKT1 | 23.31 ± 0.09 | [17] |
| 4 | HepG2 (Liver) | AKT1 | 53.29 ± 0.25 | [17] |
| 4 | MCF-7 (Breast) | AKT1 | 72.22 ± 0.14 | [17] |
| 47c | MDA-MB-435 (Melanoma) | CDK2 | 3.03 | [6] |
| 3j | MCF-7 (Breast) | Multiple TKs | 0.20 ± 0.02 | [7][8] |
| 3g | A2780 (Ovarian) | Multiple TKs | 0.14 ± 0.03 | [7] |
| 5k | SMMC-7721 (Liver) | EGFRwt-TK | 0.01 |[18] |
Table 2: Kinase Inhibitory Activity of Quinazolinone Derivatives
| Compound ID | Kinase Target | IC₅₀ | Reference |
|---|---|---|---|
| 16h | Aurora A | 21.94 nM | [16] |
| 47c | CDK2 | 0.63 µM | [6] |
| 21 | VEGFR-2 | 4.6 ± 0.06 µM | [6] |
| 23-25 | c-Met / VEGFR-2 | 0.052 - 0.084 µM | [6] |
| 6 | EGFR | 64.8 nM | [6] |
| 5k | EGFRwt-TK | 10 nM |[18] |
Table 3: Antimicrobial Activity of Quinazolinone Derivatives
| Compound Class | Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6-nitro-3(H)-quinazolin-4-one | Bacillus subtilis | Agar Disk Diffusion | Remarkable Activity | [11] |
| 6-nitro-3(H)-quinazolin-4-one | Staphylococcus aureus | Agar Disk Diffusion | Remarkable Activity | [11] |
| 6-nitro-3(H)-quinazolin-4-one | Escherichia coli | Agar Disk Diffusion | Remarkable Activity | [11] |
| 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | Pseudomonas aeruginosa | Antibacterial Assay | High Activity | [19] |
| Sulfonamide derivatives (4-11) | Gram (+) & Gram (-) | Antibacterial Assay | 61.91% to 95.23% of standard |[14] |
Signaling Pathway Inhibition
Derivatives of this compound are particularly effective as anticancer agents due to their ability to inhibit critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT pathway is a frequently hyperactivated pathway in many cancers and a primary target for quinazolinone-based inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common three-step synthesis starting from 3(H)-quinazolin-4-one.[11][20]
Materials:
-
3(H)-quinazolin-4-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Nitration to form 6-Nitro-3(H)-quinazolin-4-one [20] a. In a three-necked flask, dissolve 3(H)-quinazolin-4-one (0.15 mol) in concentrated H₂SO₄ (78 mL) at 30°C for 1 hour with stirring. b. Prepare a nitrating mixture of concentrated HNO₃ (21 mL) and concentrated H₂SO₄ (18 mL). c. Slowly add the nitrating mixture to the flask, maintaining the temperature below 30°C with vigorous stirring. d. Stir for an additional hour at <30°C, then for one hour at room temperature. e. Carefully pour the reaction mixture onto crushed ice. The precipitate of 6-nitro-3(H)-quinazolin-4-one will form. f. Filter the precipitate, wash thoroughly with cold water until neutral, and dry.
-
Step 2: Reduction to form 6-Amino-3(H)-quinazolin-4-one [11] a. Suspend the synthesized 6-nitro-3(H)-quinazolin-4-one in ethanol. b. Add SnCl₂·2H₂O (as a reducing agent) and concentrated HCl to the suspension. c. Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture and neutralize it carefully with a 10% NaOH solution to precipitate the product. e. Filter the crude product, wash with water, and dry.
-
Step 3: Purification a. Recrystallize the crude 6-Amino-3(H)-quinazolin-4-one from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product. b. Characterize the final compound using IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the methodology for evaluating the cytotoxicity of synthesized quinazolinone derivatives against cancer cell lines.[10][17][21]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinazolinone compounds dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the desired cancer cell lines to ~80% confluency. b. Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[21] c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be <0.5%. b. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only). c. Incubate the plate for 48-72 hours.[21]
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance (Optical Density, OD) at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability using the formula: Viability (%) = (OD_treated / OD_control) * 100 b. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antibacterial Susceptibility Test (Agar Disk Diffusion)
This protocol details a standard method to assess the antibacterial activity of synthesized compounds.[11]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Sterile paper disks (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Sterile swabs
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: a. Dip a sterile cotton swab into the adjusted bacterial inoculum. b. Squeeze the swab against the inside of the tube to remove excess fluid. c. Evenly streak the swab over the entire surface of an agar plate to create a uniform lawn of bacteria.
-
Disk Application: a. Impregnate sterile paper disks with a known concentration of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). b. Allow the solvent to evaporate completely from the disks. c. Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates. Ensure disks are spaced adequately apart.
-
Incubation: a. Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Result Measurement: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm). b. The size of the zone is proportional to the antibacterial activity of the compound. Compare the results to the controls.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.iucr.org [journals.iucr.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation and Antimicrobial Evaluation of 6-Amino-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Derivatives of quinazolin-4(3H)-one are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 6-amino-3H-quinazolin-4-one derivative is a key intermediate and a pharmacologically interesting molecule in its own right, serving as a precursor for the synthesis of more complex bioactive compounds. Its structural features suggest potential as an antimicrobial agent. The mechanism of action for some quinazolinone derivatives has been linked to the inhibition of crucial bacterial enzymes such as DNA gyrase and penicillin-binding proteins.[1][2][3]
This document provides detailed protocols for the chemical synthesis of this compound and standardized methods for evaluating its antimicrobial efficacy through in vitro assays.
Physicochemical Properties and Characterization
| Property | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Limited solubility in water, soluble in acidic conditions and polar organic solvents. |
Table 1: Physicochemical Properties of this compound.
Characterization Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group and the lactam N-H would appear in the region of 3400-3200 cm⁻¹. The C=O stretching of the quinazolinone ring is typically observed around 1680-1660 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would provide key structural information. Protons of the amino group would likely appear as a broad singlet. The aromatic protons would resonate in the downfield region, and their splitting patterns would confirm the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 161.16).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a three-step process starting from anthranilic acid.[4] This involves the initial formation of the quinazolinone ring, followed by nitration at the 6-position, and subsequent reduction of the nitro group to an amino group.
Step 1: Synthesis of 3(H)-Quinazolin-4-one
-
In a round-bottom flask, combine anthranilic acid and a threefold molar excess of formamide.
-
Heat the reaction mixture at 140-150°C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3(H)-quinazolin-4-one.
Step 2: Synthesis of 6-Nitro-3(H)-quinazolin-4-one
-
To a flask containing concentrated sulfuric acid, slowly add the 3(H)-quinazolin-4-one synthesized in Step 1 while cooling in an ice bath.
-
Once dissolved, add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the 6-nitro-3(H)-quinazolin-4-one.
-
Filter the yellow solid, wash thoroughly with water until the washings are neutral, and dry.
Step 3: Synthesis of this compound (Reduction of 6-Nitro-3(H)-quinazolin-4-one)
-
Suspend the 6-nitro-3(H)-quinazolin-4-one in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid portion-wise while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.[4][5]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized this compound can be evaluated using standard methods such as the agar well diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 1: Agar Well Diffusion Assay
-
Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Preparation of Wells: Create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Application of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.
-
Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Assay for MIC Determination
-
Preparation of Test Compound Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion assay and further dilute it in MHB. Add the diluted inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
| Microorganism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) at [X] µ g/well |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | Data to be determined | Data to be determined |
| Bacillus subtilis | ATCC 6633 | Data to be determined | Data to be determined |
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined | Data to be determined |
| Fungi | |||
| Candida albicans | ATCC 10231 | Data to be determined | Data to be determined |
Table 2: Template for Antimicrobial Activity Data of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound.
Plausible Antimicrobial Signaling Pathway
Based on the known mechanisms of action for some quinazolinone derivatives, a potential target is the bacterial DNA gyrase, an enzyme essential for DNA replication.
Caption: A plausible signaling pathway for the antimicrobial action of this compound.
References
- 1. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the One-Pot Synthesis of Substituted 3H-Quinazolin-4-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of substituted 3H-quinazolin-4-ones, a critical scaffold in medicinal chemistry due to its broad range of biological activities. The following sections detail various synthetic strategies, present comparative data, and provide step-by-step experimental procedures.
Introduction
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. Their derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral activities. One-pot synthesis methodologies offer a streamlined and efficient approach to constructing this privileged scaffold, reducing reaction steps, purification time, and overall cost. This document outlines several effective one-pot methods for the synthesis of substituted 3H-quinazolin-4-ones.
Synthetic Strategies Overview
A variety of one-pot methodologies have been developed for the synthesis of 3H-quinazolin-4-ones. These can be broadly categorized into metal-catalyzed reactions, microwave-assisted synthesis, and metal-free approaches. Each strategy offers distinct advantages concerning substrate scope, reaction conditions, and catalyst requirements.
1. Metal-Catalyzed Three-Component Reactions: This approach often involves the condensation of an anthranilic acid derivative, an amine, and a one-carbon source, facilitated by a metal catalyst.[1] Catalysts such as copper and palladium have proven to be highly effective in promoting these transformations.[1][2]
2. Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate the rate of reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods.[3] This "green chemistry" approach is highly efficient for the synthesis of quinazolinone derivatives.[3]
3. Metal-Free Synthetic Routes: To circumvent the use of potentially toxic and expensive heavy metals, several metal-free protocols have been established. These methods often utilize readily available and environmentally benign reagents and catalysts.[4][5]
Comparative Data of Synthetic Protocols
The following table summarizes the key parameters and outcomes of different one-pot synthetic protocols for substituted 3H-quinazolin-4-ones, allowing for easy comparison.
| Protocol ID | Reactants | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P1 | Anthranilic acid, Trimethyl orthoformate, Amine | Microwave irradiation | Ethanol | 120 | 0.5 | Good | [3] |
| P2 | 2-Aminobenzamide, Terminal alkyne, p-Toluenesulfonyl azide | CuI, Et3N | Acetonitrile | Ambient | 10-12 | up to 95 | [1][2] |
| P3 | Isatoic anhydride, Aryl nitrile, Ammonium acetate | CuI (10 mol%) | Solvent-free | 120 | 4 | Good | [1] |
| P4 | Anthranilates, Arenediazonium salts, Nitriles | Metal-free, HBF4 (in situ) | R2CN (Nitrile) | 60 | Varies | Mod-Exc | [4] |
| P5 | 2-Aminobenzamides, Styrenes | p-TsOH, DMSO | DMSO | Varies | Varies | Good-High | [5] |
| P6 | 2-Bromoanilines, Amines, Ortho esters, Carbon monoxide (10 bar) | Palladium catalyst | Varies | Varies | Varies | 65-92 | [1] |
Experimental Protocols
Protocol 1 (P1): Microwave-Assisted Synthesis of 3-Substituted-quinazolin-4(3H)-ones[3]
This protocol describes a rapid and efficient synthesis of 3-substituted-quinazolin-4(3H)-ones using microwave irradiation.
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Substituted amine
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol).
-
Add ethanol (10 mL) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture over crushed ice.
-
Collect the precipitated crude product by filtration.
-
Recrystallize the product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.
Protocol 2 (P2): Copper-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones[1][2]
This method utilizes a copper(I) iodide catalyst for the three-component reaction of 2-aminobenzamide, a terminal alkyne, and p-toluenesulfonyl azide.
Materials:
-
2-Aminobenzamide
-
Terminal alkyne
-
p-Toluenesulfonyl azide (TsN3)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of 2-aminobenzamide in acetonitrile, add the terminal alkyne, p-toluenesulfonyl azide, triethylamine, and a catalytic amount of copper(I) iodide.
-
Stir the reaction mixture at ambient temperature for 10-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted quinazolin-4(3H)-one.
Protocol 4 (P4): Metal-Free Synthesis of 3-Arylquinazolin-4(3H)-ones[4]
This protocol outlines a metal-free, one-pot, three-component assembly for the synthesis of 3-arylquinazolin-4(3H)-ones.
Materials:
-
Anthranilate derivative (e.g., methyl anthranilate)
-
Arenediazonium salt
-
Nitrile (serves as reactant and solvent)
Procedure:
-
Dissolve the anthranilate derivative (1.0 equiv) in the appropriate nitrile (0.1 M).
-
Add the arenediazonium salt (1.3 equiv) to the solution.
-
Stir the reaction mixture at 60 °C in a closed flask under an air atmosphere for the required time (monitor by TLC).
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the corresponding 3-arylquinazolin-4(3H)-one.
Visualizations
Experimental Workflow for One-Pot Synthesis
The following diagram illustrates a generalized workflow for the one-pot synthesis of substituted 3H-quinazolin-4-ones.
Caption: Generalized workflow for the one-pot synthesis of substituted 3H-quinazolin-4-ones.
Signaling Pathway Analogy: Multi-Component Reaction Logic
This diagram illustrates the convergent nature of a one-pot, multi-component reaction leading to the formation of the quinazolinone core.
Caption: Convergent logic of a multi-component reaction for quinazolinone synthesis.
References
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3<i>H</i>)-ones - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
Acylation of the 6-Amino Group in Quinazolinones: A Detailed Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the acylation of the 6-amino group in quinazolinone scaffolds. This modification is a key strategy in medicinal chemistry to generate novel derivatives with a wide range of pharmacological activities, including potent anticancer and antimicrobial properties. The protocols outlined below are based on established synthetic methodologies, offering a practical guide for researchers in the field.
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The derivatization of the quinazolinone ring system, particularly at the 6-position, has been a focal point of drug discovery efforts. Acylation of the 6-amino group allows for the introduction of a diverse array of functional groups, enabling the fine-tuning of physicochemical properties and biological targets. Notably, 6-acylamino quinazolinone derivatives have demonstrated significant potential as inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt pathway.
Synthetic Protocols
The following section details experimental procedures for the acylation of 6-amino-4(3H)-quinazolinone derivatives.
Protocol 1: General Acylation using Acyl Chlorides
This protocol describes a general method for the acylation of 6-amino quinazolinones using various acyl chlorides in the presence of a base.
Materials:
-
6-amino-quinazolinone derivative
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the 6-amino-quinazolinone derivative (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 - 2.0 equivalents) to the solution and stir for 10 minutes.
-
Slowly add the desired acyl chloride (1.1 - 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 6-acylamino-quinazolinone derivative.
Protocol 2: Acylation using Acetic Anhydride
This protocol is specific for the acetylation of the 6-amino group using acetic anhydride.
Materials:
-
6-amino-quinazolinone derivative
-
Acetic anhydride
-
Pyridine
-
Toluene
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 6-amino-quinazolinone derivative (1 equivalent) in pyridine in a round-bottom flask under an inert atmosphere.
-
Add acetic anhydride (1.5 - 2.0 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 6-acetylamino-quinazolinone.
Data Presentation
The following tables summarize representative yields for the acylation of 6-amino quinazolinone derivatives.
Table 1: Synthesis of 6-Acylamino-4(3H)-quinazolinone Derivatives
| Entry | R Group of Acyl Chloride | Product | Yield (%) |
| 1 | -CH₃ | N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide | 85 |
| 2 | -C₆H₅ | N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide | 78 |
| 3 | -CH₂Cl | 2-Chloro-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide | 75 |
| 4 | -CH₂CH₃ | N-(4-oxo-3,4-dihydroquinazolin-6-yl)propionamide | 82 |
Experimental Workflows and Signaling Pathways
Visual representations of the synthetic workflow and a key biological target are provided below to aid in understanding the experimental process and the mechanism of action of these compounds.
Many 6-acylamino-quinazolinone derivatives exhibit their anticancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Applications in Drug Discovery
The acylation of the 6-amino group of quinazolinones is a valuable tool in the development of new therapeutic agents. These derivatives have shown significant promise in several areas:
-
Anticancer Activity: Many 6-acylamino-quinazolinone derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. For instance, certain derivatives have demonstrated inhibitory activity against lung cancer cells.[1] The mechanism of action often involves the inhibition of key signaling pathways like PI3K/Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2]
-
Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of quinazolinone derivatives. The introduction of different acyl groups at the 6-position can modulate the antimicrobial spectrum and potency of these compounds.
Conclusion
The acylation of the 6-amino group of quinazolinones represents a versatile and effective strategy for the generation of novel compounds with significant therapeutic potential. The protocols and data presented here provide a solid foundation for researchers to design and synthesize new derivatives for evaluation in drug discovery programs. The ability of these compounds to target critical cellular pathways, such as the PI3K/Akt cascade, underscores their importance in the ongoing search for more effective treatments for diseases like cancer.
References
Solvent Selection for the Synthesis of 6-Amino-3H-quinazolin-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-Amino-3H-quinazolin-4-one, with a specific focus on the critical role of solvent selection in achieving optimal reaction outcomes. The synthesis of this important heterocyclic compound, a common scaffold in medicinal chemistry, can be approached through several synthetic routes. The choice of solvent is paramount and can significantly influence reaction yield, purity, and reaction time.
Synthetic Strategies Overview
The primary methods for the synthesis of this compound involve a multi-step process, typically starting from a substituted anthranilic acid or a pre-formed quinazolinone core. The key strategies include:
-
Nitration and Subsequent Reduction: This is a widely employed method that involves the nitration of a quinazolin-4(3H)-one precursor to introduce a nitro group at the 6-position, followed by its reduction to the desired amino group.
-
Halogenation and Nucleophilic Amination: This approach consists of introducing a halogen atom at the 6-position of the quinazolinone ring, which is then displaced by an amino group through a nucleophilic substitution reaction.
-
Cyclization of Pre-substituted Anthranilic Acids: This method utilizes a 5-substituted anthranilic acid derivative, where the substituent is an amino group or a precursor that can be readily converted to an amino group, to build the quinazolinone ring.
The selection of an appropriate solvent is crucial in each of these synthetic steps to ensure efficient dissolution of reagents, facilitate the desired chemical transformations, and minimize the formation of byproducts.
Solvent Effects on Reaction Parameters
The choice of solvent can have a profound impact on the synthesis of quinazolinone derivatives. Polar aprotic solvents are frequently favored for their ability to dissolve a wide range of organic and inorganic reagents.
| Synthetic Step | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitration | Sulfuric Acid | Nitric Acid | <30 | 1 | 87.4 | [1] |
| Reduction | Ethanol/HCl | SnCl₂·2H₂O | Room Temp | Overnight | 88.1 | [1] |
| Nucleophilic Amination | Dimethylformamide (DMF) | CuI/1,10-phenanthroline | 120 | 12 | - | [2] |
| Cyclization | Ethanol | - | 120 (Microwave) | 0.5 | - | [3] |
| Cyclization | Dimethyl sulfoxide (DMSO) | p-TsOH | 120 | 16 | Good to High | [4] |
| General Quinazolinone Synthesis | Dimethylformamide (DMF) | - | - | - | Best Yields | [5] |
| General Quinazolinone Synthesis | Acetonitrile (MeCN) | CuI/Et₃N | Room Temp | 12 | 85-89 | [6] |
Note: The table summarizes data from various quinazolinone syntheses to illustrate solvent effects, as a direct comparative study for this compound was not available in a single source. Yields are reported as found in the cited literature.
Experimental Protocols
Protocol 1: Synthesis via Nitration and Reduction
This protocol is adapted from the synthesis of 6-nitroquinazolin-4(3H)-one and its subsequent reduction.[1]
Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinazolin-4(3H)-one (0.15 mol) in 78 ml of concentrated sulfuric acid at 303 K over 1 hour.
-
Maintain the temperature below 303 K and stir for an additional hour.
-
At room temperature, add 45 ml of nitric acid dropwise to the reaction mixture over 1 hour.
-
Allow the reaction mixture to stand at room temperature for 10 hours.
-
Pour the contents of the flask into a beaker containing ice.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-nitroquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, cool 12.6 g (56 mmol) of tin (II) chloride dihydrate (SnCl₂·2H₂O) in an ice bath.
-
Add 16.98 ml of concentrated (36%) HCl.
-
Add a suspension of 3 g (16 mmol) of 6-nitroquinazolin-4-one in 20 ml of ethanol and 7 ml of HCl (36%) portionwise with stirring.
-
Let the reaction mixture stand overnight at room temperature.
-
Dilute the mixture with water and adjust the pH to 10–11 with a 10% sodium hydroxide solution to dissolve the product.
-
Neutralize the solution with acid and then make it alkaline with ammonia to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and dry at room temperature.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis (General Quinazolinone Synthesis)
This protocol is a general method for the synthesis of 3-substituted-quinazolin-4(3H)-ones and can be adapted.[3]
-
Combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in 10 mL of ethanol in a microwave reactor vessel.
-
Subject the mixture to microwave irradiation at 120°C for 30 minutes.
-
After cooling, pour the reaction mixture over crushed ice.
-
Collect the crude product by filtration.
-
Recrystallize the product from ethanol.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the synthesis of this compound.
Caption: Logical workflow for solvent selection in the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved through various synthetic pathways. The selection of an appropriate solvent is a critical parameter that significantly influences the efficiency and outcome of the synthesis. For the nitration/reduction pathway, strong acids and polar protic solvents like ethanol are effective. For nucleophilic amination, polar aprotic solvents such as DMF are preferred to facilitate the substitution reaction. Microwave-assisted synthesis in solvents like ethanol can offer a green and efficient alternative for cyclization steps. Researchers should carefully consider the specific requirements of each reaction step to select the optimal solvent system for the synthesis of this compound and its derivatives.
References
- 1. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Methods for Quinazolinone Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, have made them a subject of intense research in medicinal chemistry and drug discovery. The efficient and sustainable synthesis of the quinazolinone scaffold is therefore of paramount importance. This document provides detailed application notes and experimental protocols for four contemporary catalytic methods for quinazolinone synthesis, designed to be a practical guide for researchers in the field.
Copper-Catalyzed Aerobic Oxidative Synthesis of 2-Arylquinazolinones
This method offers an efficient and environmentally friendly approach to 2-arylquinazolinones by utilizing readily available 2-aminobenzamides and benzyl alcohols, with air or oxygen as the terminal oxidant. Copper catalysts, being relatively inexpensive and less toxic than other transition metals, make this an attractive method for sustainable synthesis.
Data Presentation
| Entry | 2-Aminobenzamide | Benzyl Alcohol | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzamide | Benzyl alcohol | CuI (20) | Cs₂CO₃ | None (Microwave) | 2 | 92 | [1][2] |
| 2 | 2-Amino-5-chlorobenzamide | Benzyl alcohol | CuI (20) | Cs₂CO₃ | None (Microwave) | 2 | 85 | [1] |
| 3 | 2-Aminobenzamide | 4-Methylbenzyl alcohol | CuI (20) | Cs₂CO₃ | None (Microwave) | 2 | 88 | [1] |
| 4 | 2-Aminobenzamide | 4-Methoxybenzyl alcohol | CuI (20) | Cs₂CO₃ | None (Microwave) | 2 | 82 | [1] |
| 5 | 2-Aminobenzamide | 4-Chlorobenzyl alcohol | CuI (20) | Cs₂CO₃ | None (Microwave) | 2 | 75 | [1] |
| 6 | 2-Aminobenzonitrile | Benzyl alcohol | Cu(OAc)₂ (10) | Cs₂CO₃ | DMSO | 12 | 91 | [3] |
| 7 | 2-Aminobenzonitrile | 4-Methylbenzyl alcohol | Cu(OAc)₂ (10) | Cs₂CO₃ | DMSO | 12 | 89 | [3] |
Experimental Protocol: Microwave-Assisted Copper-Catalyzed Synthesis[1][2]
Materials:
-
Substituted 2-aminobenzamide (0.5 mmol)
-
Substituted benzyl alcohol (2.5 mmol, 5.0 equiv.)
-
Copper(I) iodide (CuI, 0.1 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃, 0.75 mmol, 1.5 equiv.)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add the 2-aminobenzamide (0.5 mmol), benzyl alcohol (2.5 mmol), CuI (0.1 mmol), and Cs₂CO₃ (0.75 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 2 hours under an oxygen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the vial to room temperature.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture) to afford the desired 2-arylquinazolinone.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed quinazolinone synthesis.
Iron-Catalyzed Cross-Dehydrogenative Coupling (CDC)
Iron-catalyzed cross-dehydrogenative coupling provides a powerful and atom-economical method for the synthesis of 2-arylquinazolinones. This approach avoids the need for pre-functionalized starting materials by directly coupling the C-H bonds of methyl arenes with the N-H bonds of anthranilamides.
Data Presentation
| Entry | Anthranilamide | Methyl Arene | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzamide | Toluene | FeCl₃ (10) | DTBP | Dioxane | 12 | 85 | [4][5] |
| 2 | 2-Amino-N-methylbenzamide | Toluene | FeCl₃ (10) | DTBP | Dioxane | 12 | 82 | [4][5] |
| 3 | 2-Aminobenzamide | p-Xylene | FeCl₃ (10) | DTBP | Dioxane | 12 | 88 | [4][5] |
| 4 | 2-Aminobenzamide | Mesitylene | FeCl₃ (10) | DTBP | Dioxane | 12 | 91 | [4][5] |
| 5 | 2-Amino-5-chlorobenzamide | Toluene | FeCl₃ (10) | DTBP | Dioxane | 12 | 78 | [4][5] |
DTBP = Di-tert-butyl peroxide
Experimental Protocol: Iron-Catalyzed CDC[4][5]
Materials:
-
Substituted anthranilamide (0.5 mmol)
-
Methyl arene (2.0 mL)
-
Iron(III) chloride (FeCl₃, 0.05 mmol, 10 mol%)
-
Di-tert-butyl peroxide (DTBP, 1.5 mmol, 3.0 equiv.)
-
1,4-Dioxane (2.0 mL)
-
Sealed tube
Procedure:
-
To a sealed tube, add the substituted anthranilamide (0.5 mmol), FeCl₃ (0.05 mmol), and 1,4-dioxane (2.0 mL).
-
Add the methyl arene (2.0 mL) and DTBP (1.5 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at 130 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to obtain the desired 2-arylquinazolinone.
-
Characterize the product using NMR spectroscopy and mass spectrometry.
Organocatalytic Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This method exemplifies a green and efficient approach to the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through a one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde. The use of simple, non-toxic organocatalysts and often solvent-free or aqueous conditions makes this a highly sustainable protocol.
Data Presentation
| Entry | Isatoic Anhydride | Amine | Aldehyde | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| 1 | Isatoic anhydride | Aniline | Benzaldehyde | Fe₃O₄ NPs (cat.) | Water | 30 min | 95 | [5][6] |
| 2 | Isatoic anhydride | 4-Methylaniline | Benzaldehyde | Fe₃O₄ NPs (cat.) | Water | 35 min | 92 | [5][6] |
| 3 | Isatoic anhydride | Aniline | 4-Chlorobenzaldehyde | Fe₃O₄ NPs (cat.) | Water | 30 min | 96 | [5][6] |
| 4 | Isatoic anhydride | Aniline | 4-Nitrobenzaldehyde | Fe₃O₄ NPs (cat.) | Water | 25 min | 98 | [5][6] |
| 5 | Isatoic anhydride | Benzylamine | Benzaldehyde | Fe₃O₄ NPs (cat.) | Water | 40 min | 90 | [5][6] |
| 6 | Isatoic anhydride | Aniline | Benzaldehyde | Bi(NO₃)₃·5H₂O (5) | Solvent-free | 10 min | 94 | [7] |
Fe₃O₄ NPs = Magnetite nanoparticles
Experimental Protocol: Fe₃O₄ Nanoparticle-Catalyzed Three-Component Synthesis[5][6]
Materials:
-
Isatoic anhydride (1 mmol)
-
Amine (1 mmol)
-
Aldehyde (1 mmol)
-
Fe₃O₄ nanoparticles (20 mg)
-
Water (5 mL)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, suspend the Fe₃O₄ nanoparticles (20 mg) in water (5 mL).
-
Add isatoic anhydride (1 mmol), the amine (1 mmol), and the aldehyde (1 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be recovered by an external magnet.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one.
-
Confirm the structure of the product by NMR and mass spectrometry.
Microwave-Assisted Niementowski Reaction
The Niementowski reaction is a classical method for quinazolinone synthesis. The use of microwave irradiation significantly accelerates this reaction, reduces reaction times from hours to minutes, and often improves yields, making it a highly efficient and practical approach.
Data Presentation
| Entry | Anthranilic Acid | Amide Source | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Anthranilic acid | Formamide | None | Microwave, solvent-free | 5 | 85 | [7][8][9] |
| 2 | 5-Chloroanthranilic acid | Formamide | None | Microwave, solvent-free | 6 | 82 | [7][8][9] |
| 3 | Anthranilic acid | Formamide | Montmorillonite K-10 | Microwave, solvent-free | 4 | 92 | [7] |
| 4 | Anthranilic acid | Formamide | Red Clay | Microwave, solvent-free | 5 | 79 | [1] |
| 5 | Anthranilic acid | Acetic anhydride/Formamide | None | Microwave, 200°C | 3 | 80 | [10] |
Experimental Protocol: Solvent-Free Microwave-Assisted Niementowski Reaction[7][8][9]
Materials:
-
Substituted anthranilic acid (1 mmol)
-
Formamide (10 mmol, 10 equiv.)
-
Microwave reaction vessel
Procedure:
-
Place the substituted anthranilic acid (1 mmol) and formamide (10 mmol) in a microwave reaction vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set power (e.g., 400 W) or temperature (e.g., 150 °C) for 4-6 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If necessary, recrystallize the product from ethanol to obtain pure quinazolin-4(3H)-one.
-
Characterize the product by melting point, NMR spectroscopy, and mass spectrometry.
Experimental Workflow and Logic Diagrams
Caption: General experimental workflow for catalytic quinazolinone synthesis.
Caption: Logical relationship in the three-component synthesis of dihydroquinazolinones.
References
- 1. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-3H-quinazolin-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Amino-3H-quinazolin-4-one.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a three-step process, starting from anthranilic acid. The workflow involves the initial formation of the quinazolinone ring system, followed by nitration at the 6-position, and subsequent reduction of the nitro group to the desired amine.
Caption: Three-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely adopted method is a three-step synthesis beginning with the condensation of anthranilic acid and formamide to yield 3(H)-quinazolin-4-one. This intermediate is then nitrated to 6-nitro-3(H)-quinazolin-4-one, which is subsequently reduced to the final product, this compound.[1]
Q2: What are the typical yields for each step of the synthesis?
A2: Yields can vary based on reaction conditions and purification methods. However, reported yields are generally good to excellent. The initial condensation to form 3(H)-quinazolin-4-one can proceed in high yield. The nitration step to produce 6-nitro-3(H)-quinazolin-4-one has been reported with a yield of 87.4%. The final reduction step to this compound can also be efficient.
Q3: Are there alternative methods for the synthesis of the quinazolinone core?
A3: Yes, various methods exist for synthesizing the quinazolin-4-one scaffold. Microwave-assisted synthesis from anthranilic acid and acetic anhydride has been shown to produce 2-methyl-4H-3,1-benzoxazin-4-one, which can then be reacted with ammonia to form the quinazolinone. This method can offer high yields and reduced reaction times.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The yield of one or more steps is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. For the initial condensation, ensure the temperature is maintained around 140°C.
-
-
Suboptimal Reagent Quality:
-
Solution: Use high-purity starting materials and reagents. Impurities in anthranilic acid or formamide can lead to side reactions and lower yields. Ensure that the nitrating and reducing agents are of appropriate quality and concentration.
-
-
Moisture Contamination:
-
Solution: For reactions sensitive to water, use anhydrous solvents and glassware. Dry the starting materials if necessary.
-
Side Product Formation
Problem: The final product is contaminated with impurities, making purification difficult.
Possible Causes and Solutions:
-
Over-nitration or incorrect nitration position:
-
Solution: Carefully control the temperature during the nitration step. The reaction is typically carried out at a low temperature to prevent the formation of dinitro products or isomers.
-
-
Incomplete Reduction or Over-reduction:
-
Solution: The reduction of the nitro group is a critical step. Using a selective reducing agent like stannous chloride (SnCl2·2H2O) in the presence of hydrochloric acid is recommended as it generally does not reduce other functional groups on the aromatic ring.[1] Ensure the correct stoichiometry of the reducing agent is used.
-
-
Formation of Tin Salts:
-
Solution: During the workup of the reduction reaction with SnCl2, insoluble tin salts can form. To manage this, after the reaction is complete, pour the mixture into ice water and basify with a solution of sodium hydroxide or sodium bicarbonate to a pH of 7-8. This will precipitate the tin salts, which can then be filtered off.
-
Purification Challenges
Problem: Difficulty in isolating the pure this compound.
Possible Causes and Solutions:
-
Co-precipitation with Side Products:
-
Solution: Recrystallization is a common and effective method for purifying the final product. Ethanol is often a suitable solvent for recrystallization.
-
-
Product Solubility Issues:
-
Solution: If the product has low solubility in common organic solvents, consider using a different solvent system for extraction or recrystallization. Column chromatography can also be employed for purification if simple recrystallization is insufficient.
-
Experimental Protocols
Step 1: Synthesis of 3(H)-Quinazolin-4-one
-
Reaction Setup: In a reflux flask, combine 0.1 mol of anthranilic acid with 16 mL of formamide.
-
Reaction: Heat the mixture in an oil bath at 140°C for 3 hours.
-
Workup: After cooling, pour the reaction mixture into an ice container.
-
Isolation: Filter the resulting precipitate and dry it at room temperature.
Step 2: Synthesis of 6-Nitro-3(H)-quinazolin-4-one
-
Nitration: A detailed procedure for the nitration of 3(H)-quinazolin-4-one can be found in the literature. This typically involves the use of a nitrating mixture of nitric acid and sulfuric acid at a controlled temperature.
-
Isolation: The crude product is often isolated by pouring the reaction mixture over ice, followed by filtration and washing.
-
Purification: Recrystallization from ethyl alcohol with the addition of activated carbon can be used for purification. A yield of 87.4% has been reported for this step.
Step 3: Synthesis of this compound
-
Reduction: The reduction of 6-nitro-3(H)-quinazolin-4-one is performed using SnCl2·2H2O as the reducing agent in the presence of hydrochloric acid.[1]
-
Workup and Isolation: The workup typically involves neutralization to precipitate tin salts, followed by extraction of the desired product.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 1. Condensation | Anthranilic Acid, Formamide | - | 140 | 3 | High (not specified) | |
| 2. Nitration | 3(H)-Quinazolin-4-one | HNO3, H2SO4 | Low (controlled) | - | 87.4 | |
| 3. Reduction | 6-Nitro-3(H)-quinazolin-4-one | SnCl2·2H2O, HCl | - | - | - | [1] |
Logical Relationships in Troubleshooting
Caption: Troubleshooting workflow for low yield or impure product.
References
Technical Support Center: Purification of 6-Amino-3H-quinazolin-4-one by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Amino-3H-quinazolin-4-one by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | - Excessive Solvent: The concentration of the compound is below its saturation point at the lower temperature. - Inappropriate Solvent: The compound is too soluble in the chosen solvent even at low temperatures. - Supersaturation: The solution is supersaturated and requires nucleation to initiate crystallization. | - Reheat the solution to evaporate a portion of the solvent and then allow it to cool again. - If the solvent volume is appropriate, consider partial evaporation and the addition of a miscible anti-solvent (a solvent in which the compound is less soluble). - Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility. |
| Formation of an Oil Instead of Crystals ("Oiling Out") | - High Impurity Level: Impurities can disrupt crystal lattice formation. - Rapid Cooling: The solution is being cooled too quickly, causing the compound to come out of solution as a liquid. - Low Melting Point of Compound/Impurity Mixture: The melting point of the impure compound is below the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a pre-purification step, such as treatment with activated carbon, to remove impurities. - If the problem persists, solvent removal and re-attempting recrystallization with a different solvent system may be necessary. |
| Low Yield of Recrystallized Product | - Excessive Solvent Used: Too much of the compound remains dissolved in the mother liquor. - Premature Crystallization: Crystals form during hot filtration, leading to product loss. - Washing with Room Temperature Solvent: Using a wash solvent that is not chilled can redissolve a significant portion of the purified crystals. | - Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in the Final Product | - Presence of Chromophoric Byproducts: Synthesis byproducts or degradation products can cause discoloration. | - During the hot dissolution step, add a small amount of activated carbon to the solution and then perform a hot filtration to remove the carbon and adsorbed impurities. |
| Product Fails Purity Analysis (e.g., by TLC or HPLC) | - Co-crystallization of Impurities: An impurity with similar solubility properties may have crystallized with the product. - Incomplete Removal of Starting Materials: Unreacted starting materials, such as 6-nitro-3H-quinazolin-4-one, may be present. | - A second recrystallization, potentially with a different solvent system, may be required. - If the impurity is known (e.g., the nitro-precursor), select a solvent system where the solubility difference between the product and the impurity is maximized. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A1: Ethanol is a commonly cited and effective solvent for the recrystallization of this compound.[1][2][3] For highly colored crude products, the use of activated carbon in conjunction with ethanol is recommended.[3]
Q2: My this compound has limited solubility in water. Can it be used for recrystallization?
A2: While this compound has limited solubility in neutral water, it is soluble under acidic conditions.[4] An alternative purification method involves dissolving the compound in a dilute alkaline solution (e.g., 10% sodium hydroxide) and then precipitating it by neutralization with acid. This can be followed by a conventional recrystallization from a solvent like ethanol to further enhance purity.[1][2]
Q3: What are the common impurities I might encounter?
A3: A frequent synthetic route to this compound involves the reduction of 6-nitro-3H-quinazolin-4-one. Therefore, a common impurity could be the unreacted nitro-precursor. Other potential impurities can arise from side reactions or incomplete reactions during the synthesis of the quinazolinone ring.
Q4: How can I improve the recovery of my recrystallized product?
A4: To maximize your yield, ensure you are using the minimum amount of near-boiling solvent required to dissolve your crude material. After crystallization, cool the flask in an ice bath to minimize the amount of product that remains in the solution. When washing the crystals, use only a small amount of ice-cold solvent.
Q5: The recrystallized product is still off-white or yellowish. What can I do?
A5: If your product remains colored after recrystallization, it is likely due to persistent colored impurities. You can perform the recrystallization again, but this time, add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Limited | Solubility increases significantly under acidic conditions.[4] |
| Ethanol | Suitable for Recrystallization | A common and effective solvent for purification.[1][2][3] |
| Alkaline Solution (e.g., 10% NaOH) | Soluble | Can be used as part of an acid-base purification strategy.[1][2] |
| Ethyl Acetate | - | Often used in chromatography, suggesting some degree of solubility. |
| Dimethylformamide (DMF) | - | Often used as a reaction solvent for quinazolinone synthesis, suggesting good solubility. |
| Dimethyl Sulfoxide (DMSO) | - | A powerful solvent, likely to dissolve the compound readily. |
Experimental Protocols
Standard Recrystallization Protocol for this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a filtration setup (funnel and filter paper) with hot ethanol. Filter the hot solution to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
common side reactions in the synthesis of quinazolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinones.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of quinazolinones, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Quinazolinone
Q: I am experiencing a very low yield or no formation of my target quinazolinone. What are the common causes and how can I troubleshoot this?
A: Low or no yield is a frequent challenge in quinazolinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.
-
Temperature: Many classical syntheses, such as the Niementowski reaction, require high temperatures (130-160°C) to proceed efficiently. Conversely, excessively high temperatures can lead to the degradation of starting materials and products. It is advisable to perform small-scale reactions at various temperatures to identify the optimal range.
-
Reaction Time: Reaction times can vary from a few minutes (with microwave assistance) to several hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and ensure the consumption of starting materials.
-
Solvent: The polarity and boiling point of the solvent can significantly influence reactant solubility and reaction rate. Common solvents for quinazolinone synthesis include formamide (which can also act as a reactant), ethanol, dimethylformamide (DMF), and toluene.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Poor Quality of Starting Materials: Impurities in your starting materials (e.g., anthranilic acid, isatoic anhydride, amines) can lead to side reactions that consume reactants and lower the yield of the desired product.
-
Solution: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.
-
-
Catalyst Deactivation: In metal-catalyzed reactions (e.g., using copper or palladium catalysts), the catalyst can be deactivated by impurities.[1]
-
Solution: Use fresh catalyst and ensure all glassware is scrupulously clean. Consider a modest increase in catalyst loading.[1]
-
Issue 2: Presence of Multiple Impurities and Byproducts
Q: My final product is impure, showing multiple spots on TLC. What are the likely side reactions and byproducts?
A: The formation of side products is a common issue. The nature of these impurities depends on the specific synthetic route.
Common Side Products in Niementowski Synthesis (from Anthranilic Acid and Formamide):
-
Unreacted Anthranilic Acid: Can be removed by washing the crude product with a dilute basic solution like sodium bicarbonate.
-
N-Formylanthranilic Acid: This is a key intermediate. Its presence indicates incomplete cyclization.
-
2,4(1H,3H)-Quinazolinedione: This byproduct can form if the formamide used contains urea as an impurity or if the formamide decomposes to ammonia and carbon dioxide at high temperatures.
-
2-(4-oxoquinazolin-3(4H)-yl)benzoic acid (Dimer): This higher molecular weight byproduct results from the self-condensation of anthranilic acid.
-
Polymeric Materials: High reaction temperatures can promote the formation of insoluble polymeric byproducts.
General Side Products in Quinazolinone Syntheses:
-
Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a common problem.[1]
-
Over-alkylation or Over-arylation Products: Under harsh reaction conditions, multiple substitutions can occur on the quinazolinone ring.[1]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of intermediates or the final quinazolinone product.[1]
Strategies to Minimize Side Products:
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the formation of the desired product over side reactions.[1]
-
Inert Atmosphere: For reactions sensitive to air and moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]
-
Purification:
-
Recrystallization: An effective method for purifying solid products. Common solvent systems include ethanol/water.
-
Column Chromatography: Useful for separating complex mixtures or purifying oily products.
-
Data Presentation
The following table summarizes a comparison of reaction times and yields for the synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide using conventional heating versus microwave irradiation.
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61 | [2] |
| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96 | [2] |
| Microwave Irradiation | 1:5 (molar) | Not Specified | A few minutes | 87 | [2] |
| Microwave Irradiation | Not Specified | 170 | 10 minutes | Not Specified | [2] |
Note: The quantitative data for side products is often not extensively reported in the literature, with most studies focusing on optimizing the yield of the desired product.
Experimental Protocols
Protocol 1: Conventional Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol is based on traditional conditions for the Niementowski reaction.[2]
Materials:
-
Anthranilic Acid
-
Formamide
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and formamide (4-5 equivalents).
-
Heat the mixture in a sand bath or with a heating mantle to 130-160°C.
-
Maintain this temperature with stirring for 2-8 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature, which should result in the formation of a precipitate.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove excess formamide.
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol outlines a general procedure for a one-pot, microwave-assisted synthesis.[1]
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate primary amine
-
Ethanol
-
Crushed ice
Procedure:
-
In a suitable microwave reaction vessel, mix anthranilic acid (1 equivalent), trimethyl orthoformate (1.2 equivalents), and the desired amine (1.2 equivalents) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After the reaction is complete, cool the vessel and pour the mixture over crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Common side reactions in Niementowski synthesis.
References
Technical Support Center: Addressing Solubility Challenges of Quinazolinone Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with quinazolinone derivatives in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do many of my quinazolinone derivatives exhibit poor solubility in common organic solvents?
A1: The limited solubility of quinazolinone derivatives often stems from their rigid, fused heterocyclic ring structure and the presence of lipophilic substituents. These structural features can lead to high crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound. While many derivatives are soluble in polar aprotic solvents like DMSO and DMF, their solubility can be limited in other organic solvents.[1][2][3]
Q2: My quinazolinone derivative will not fully dissolve in 100% DMSO. What steps can I take?
A2: If you are encountering solubility issues even with DMSO, consider the following troubleshooting steps:
-
Increase Solvent Volume: The concentration of your compound may be too high for the volume of DMSO used. Try increasing the amount of solvent.[1]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease its solvating power for certain compounds. Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.[1]
-
Gentle Warming: Gently warming the solution to 37-60°C can help overcome the activation energy required for dissolution. Always check the thermal stability of your compound before heating.[1]
-
Ultrasonication: Using an ultrasonic bath can provide the energy needed to break up crystal lattices and aid in dissolution.[1]
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into an aqueous buffer for my assay. How can I prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is a common challenge. Here are several effective strategies to maintain solubility in your final aqueous medium:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay to stay below its solubility limit in the aqueous buffer.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can significantly enhance the solubility of your quinazolinone derivative.[1]
-
Utilize Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1]
-
Complexation with Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. Pre-incubating the compound with the cyclodextrin before diluting it into the buffer can be beneficial.[1]
Q4: How does pH affect the solubility of my quinazolinone derivatives in organic-aqueous mixtures?
A4: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of its derivatives can be highly dependent on pH.[1] For quinazolinone derivatives that are weak bases, lowering the pH of the solution will lead to protonation of the basic nitrogens. This ionization increases the polarity of the molecule, generally leading to enhanced aqueous solubility. Conversely, at neutral or basic pH, these compounds are in their less soluble free base form. Therefore, adjusting the pH of your buffer can be a powerful tool to improve solubility, provided the pH change does not negatively impact your compound's stability or the experimental assay.[1]
Solubility Enhancement Strategies: A Tabular Summary
| Strategy | Mechanism | Typical Application | Key Considerations |
| Co-solvency | Reduces the polarity of the aqueous solvent system. | Diluting DMSO stock solutions into aqueous buffers. | The co-solvent must be compatible with the experimental system and not interfere with the assay. |
| pH Adjustment | Ionizes the quinazolinone derivative, increasing its polarity and affinity for aqueous media. | For weakly basic quinazolinone derivatives in aqueous solutions. | The adjusted pH must not compromise the stability of the compound or the integrity of the biological assay. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Aqueous-based assays where co-solvents may be undesirable. | Surfactant concentration should be kept low to avoid interference with biological assays. |
| Cyclodextrins | Form inclusion complexes with the drug, shielding the hydrophobic regions from the aqueous environment. | Enhancing the aqueous solubility for in vitro and in vivo studies. | The size of the cyclodextrin cavity must be appropriate for the size of the quinazolinone derivative. |
| Solid Dispersion | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, enhancing wettability and dissolution.[4] | Improving oral bioavailability of poorly soluble compounds. | Requires specialized formulation techniques like solvent evaporation, fusion, or spray drying.[4] |
| Salt Formation | Converts the neutral drug into a salt form, which often has higher aqueous solubility and a faster dissolution rate.[1] | Pre-formulation and drug development to improve biopharmaceutical properties. | The salt form must be stable and not hygroscopic. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4] | Improving the dissolution rate of crystalline compounds. | Techniques include micronization and nanonization.[4] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of a quinazolinone derivative with a hydrophilic carrier to enhance its solubility.[4]
Materials:
-
Quinazolinone derivative
-
Hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the quinazolinone derivative and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight). Dissolve both components in a suitable volume of the chosen organic solvent in a round-bottom flask. Use sonication or stirring to ensure complete dissolution.[4]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[4]
-
Drying: Once the solvent is fully evaporated, a thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. Store the resulting powder in a desiccator.
Protocol 2: Determination of Solubility by the Gravimetric Method
This protocol outlines a reliable method for determining the solubility of a quinazolinone derivative in a specific organic solvent.[2][5]
Materials:
-
Quinazolinone derivative
-
Selected organic solvent (e.g., DMSO, DMF, ethanol)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of the quinazolinone derivative to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the suspension to sediment the undissolved solid.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter that is compatible with the solvent to remove any remaining undissolved particles.
-
Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed container. Evaporate the solvent completely in an oven at a temperature that will not cause decomposition of the compound.
-
Quantification: After the solvent has been completely removed, weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved quinazolinone derivative.
-
Calculation: Calculate the solubility in terms of mg/mL or mol/L.
Visualizations
References
removing unreacted starting materials from 6-Amino-3H-quinazolin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-3H-quinazolin-4-one. Our focus is to address common challenges encountered during the removal of unreacted starting materials and other impurities after synthesis.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Isolation | Incomplete reaction or inefficient initial purification. | 1. Recrystallization: This is the most common and effective method for purifying this compound.[1][2][3] Ethanol is a frequently used solvent.[2][3][4]2. Acid-Base Wash: The product has limited solubility in water but is soluble under acidic conditions and in strongly alkaline solutions (pH 10-11).[2][3][4][5] You can dissolve the crude product in a dilute acidic solution, filter out any insoluble impurities, and then precipitate the pure product by adding a base. Alternatively, dissolve it in a sodium hydroxide solution, filter, and then neutralize to precipitate the product.[2][3][4] |
| Presence of Unreacted 6-Nitro-3H-quinazolin-4-one | Incomplete reduction of the nitro group. | 1. Optimize Reduction Reaction: Ensure sufficient reducing agent (e.g., SnCl₂·2H₂O or Pd/C) and adequate reaction time.[6]2. Selective Dissolution: Utilize the difference in solubility. While this compound is soluble in acidic and strongly alkaline solutions, the nitro intermediate may have different solubility characteristics.[2][3][4][5] Experiment with pH adjustments to selectively precipitate the desired product or the impurity.3. Chromatography: If recrystallization is ineffective, column chromatography can be used for separation. |
| Product is Off-Color (Yellowish) | Presence of impurities or degradation products. The pure compound is typically a white crystalline powder.[5] | 1. Recrystallization with Activated Carbon: Add activated carbon during the recrystallization process to adsorb colored impurities.2. Thorough Washing: Ensure the filtered product is washed extensively with water and a suitable solvent (like ethanol) to remove residual impurities.[2][3][4] |
| Poor Recovery After Recrystallization | The product is partially soluble in the recrystallization solvent at room temperature, or too much solvent was used. | 1. Solvent Selection: Test different recrystallization solvents to find one where the product has high solubility at high temperatures and low solubility at low temperatures.2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the product.3. Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential impurities in the synthesis of this compound?
A1: The most prevalent synthesis route involves the nitration of 3(H)-quinazolin-4-one to yield 6-nitro-3H-quinazolin-4-one, followed by the reduction of the nitro group.[1][7] Therefore, common unreacted starting materials and intermediates that could be present as impurities include:
-
3(H)-quinazolin-4-one
-
6-Nitro-3H-quinazolin-4-one
-
Reducing agents and their byproducts (e.g., tin salts if using SnCl₂·2H₂O).[7]
Q2: What is the best solvent for recrystallizing this compound?
A2: Ethanol is frequently cited as an effective solvent for the recrystallization of this compound.[2][3][4]
Q3: Can I use an acid-base extraction to purify this compound?
A3: Yes, an acid-base purification strategy is a viable option. The compound's amino group allows it to be soluble in acidic conditions.[5] It is also reported to dissolve in a strongly alkaline medium (pH 10-11) with sodium hydroxide.[2][3][4] This allows for the separation from non-basic or non-acidic impurities.
Q4: My final product is a light yellow solid. Is this acceptable?
A4: While one source describes the product as a yellow solid,[6] it is more commonly reported as a white crystal or crystalline powder.[5] A yellowish tint may indicate the presence of residual nitro-aromatic impurities or other byproducts. For high-purity applications, further purification, such as recrystallization with activated carbon, is recommended to achieve a white product.
Quantitative Data Summary
The following table summarizes the solubility properties of this compound, which are critical for designing effective purification protocols.
| Solvent/Condition | Solubility | Reference |
| Water | Limited solubility | [5] |
| Acidic Conditions | Soluble | [5] |
| Strongly Alkaline (pH 10-11) | Soluble | [2][3][4] |
| Ethanol | Suitable for recrystallization | [2][3][4] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Heat a volume of ethanol to boiling and add the minimum amount of hot ethanol to the flask to completely dissolve the crude product.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Treatment
-
Dissolution in Base: Suspend the crude product in water and add a 10% sodium hydroxide solution dropwise until the solid dissolves completely, reaching a pH of 10-11.[2][3][4]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Neutralize the filtrate with a dilute acid (e.g., HCl) until the product precipitates out.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the solid thoroughly with water until the washings are neutral.[2][3][4]
-
Drying: Dry the purified product, preferably after a final rinse with a solvent like ethanol to aid in water removal.
Purification Workflow Diagram
References
- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 17329-31-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
byproducts formed during the reduction of 6-nitro-3H-quinazolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 6-nitro-3H-quinazolin-4-one to its corresponding amino derivative, a critical step in the synthesis of many pharmaceutical compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Problem 1: Incomplete or Slow Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material (6-nitro-3H-quinazolin-4-one) remaining after the expected reaction time.
-
The reaction fails to proceed to completion.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Reducing Agent/Catalyst | For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and has been stored properly. Catalyst poisoning from sulfur-containing compounds or other impurities can inhibit the reaction. For metal/acid reductions (e.g., SnCl₂·2H₂O, Fe/HCl), use a fresh batch of the metal salt or activate the metal powder if necessary. |
| Poor Solubility of Starting Material | The solubility of 6-nitro-3H-quinazolin-4-one can be limited in some solvents. Consider using a co-solvent system (e.g., ethanol/water) or a different solvent that ensures complete dissolution of the starting material. |
| Insufficient Amount of Reducing Agent | Ensure that a sufficient molar excess of the reducing agent is used. For SnCl₂·2H₂O reductions, a 3-5 fold excess is typically recommended. |
| Inadequate Reaction Temperature | While many reductions can proceed at room temperature, some may require heating to achieve a reasonable rate. If the reaction is sluggish, consider gently heating the reaction mixture. |
Problem 2: Formation of Byproducts
Symptoms:
-
TLC or HPLC analysis reveals the presence of unexpected spots or peaks in addition to the starting material and the desired product.
-
The isolated product is impure, as indicated by spectroscopic analysis (NMR, MS).
Potential Byproducts and Mitigation Strategies:
The reduction of an aromatic nitro group proceeds through several intermediates. Under certain conditions, these intermediates can accumulate or react further to form byproducts.
| Byproduct | Formation Conditions | Mitigation Strategies | Typical Impurity Level |
| 6-Nitroso-3H-quinazolin-4-one | Incomplete reduction, insufficient reducing agent. | Increase the amount of reducing agent and/or prolong the reaction time. | Trace to Minor |
| 6-(Hydroxyamino)-3H-quinazolin-4-one | A stable intermediate that can accumulate, especially under mild reduction conditions. | Ensure sufficient reducing agent and optimal reaction temperature to drive the reaction to the amine. | Minor to Significant |
| 6,6'-Azoxybis(3H-quinazolin-4-one) | Can form from the condensation of the nitroso and hydroxylamine intermediates, particularly under neutral or basic conditions. | Maintain acidic conditions during the reduction. | Trace to Minor |
| Over-reduction Products | In catalytic hydrogenation, prolonged reaction times or harsh conditions could potentially lead to the reduction of the quinazolinone ring itself. | Carefully monitor the reaction progress and stop it once the starting material is consumed. | Generally Trace |
Problem 3: Difficult Product Isolation and Purification
Symptoms:
-
Formation of an emulsion during aqueous work-up, especially after SnCl₂ reduction.
-
Precipitation of insoluble tin salts during basification, making extraction difficult.[1][2]
-
The final product is contaminated with residual metal salts.
Solutions:
-
Work-up for SnCl₂ Reductions: To avoid the precipitation of tin hydroxides, add a strong base like a 50% aqueous NaOH solution until the initially formed precipitate redissolves to form soluble stannates.[2] Alternatively, after basification, the mixture can be filtered through a pad of Celite to remove the tin salts before extraction.[1]
-
Purification: If the crude product is still impure, column chromatography on silica gel is often effective for removing byproducts and residual impurities.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is most suitable for the reduction of 6-nitro-3H-quinazolin-4-one?
A1: The choice of reducing agent depends on the scale of the reaction, the presence of other functional groups, and available equipment.
-
Stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (e.g., HCl in ethanol) is a classic and effective method.[3]
-
Catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is a cleaner method that avoids the use of heavy metals but may not be suitable if other reducible functional groups are present.
-
Iron powder in acetic acid or with HCl is another common and cost-effective alternative.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (more nonpolar) and the product amine (more polar). The disappearance of the starting material spot indicates the completion of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the expected spectroscopic features of the product, 6-amino-3H-quinazolin-4-one?
A3:
-
¹H NMR: The appearance of a new signal corresponding to the amino (-NH₂) protons, typically in the range of 4-6 ppm (this signal may be broad and its chemical shift can be concentration and solvent-dependent). The aromatic proton signals will also shift compared to the starting nitro compound.
-
¹³C NMR: A significant upfield shift of the carbon atom to which the amino group is attached (C-6) compared to the nitro-substituted precursor.
-
IR Spectroscopy: The disappearance of the characteristic symmetric and asymmetric stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands of the primary amine (usually two bands in the region of 3300-3500 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of this compound (C₈H₇N₃O, MW: 161.16 g/mol ).
Experimental Protocols
Protocol 1: Reduction of 6-nitro-3H-quinazolin-4-one using SnCl₂·2H₂O
Materials:
-
6-nitro-3H-quinazolin-4-one
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M) or solid NaOH
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-nitro-3H-quinazolin-4-one (1.0 eq) in ethanol.
-
Add concentrated HCl to the suspension.
-
Add stannous chloride dihydrate (3-5 eq) portion-wise to the stirred mixture. The reaction may be exothermic.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add a concentrated aqueous solution of NaOH to the mixture with cooling (ice bath) until the pH is strongly basic (pH > 12). The initially formed white precipitate of tin(II) hydroxide should redissolve to form a clear solution of sodium stannate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Reduction pathway of 6-nitro-3H-quinazolin-4-one and potential byproducts.
Caption: Experimental workflow for the reduction using SnCl₂·2H₂O.
References
stability of 6-Amino-3H-quinazolin-4-one under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-3H-quinazolin-4-one. The information provided is intended to address potential stability issues encountered during experimental procedures under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic and basic solutions?
A1: While specific kinetic data for this compound is not extensively available in public literature, quinazolinone derivatives have been reported to undergo significant decomposition under both acidic and basic conditions, particularly at elevated temperatures. For instance, related piperazinyl quinazoline compounds show significant degradation when heated at 80°C in 0.1 M HCl and complete degradation under similar conditions in 0.1 M NaOH[1]. It is therefore crucial to carefully control the pH and temperature of solutions containing this compound.
Q2: I observed a change in the color of my this compound solution after adjusting the pH. Is this normal?
A2: A color change in the solution upon pH adjustment could indicate a chemical reaction or degradation. The quinazolinone ring system is susceptible to hydrolysis under strong acidic or basic conditions, which can lead to the formation of colored degradation products. It is advisable to analyze the solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of new peaks corresponding to degradation products.
Q3: My compound seems to be precipitating out of solution after neutralizing an acidic stock. How can I resolve this?
A3: this compound is noted to have good solubility in acidic conditions[2]. Neutralization of an acidic solution can decrease its solubility, leading to precipitation. To avoid this, consider preparing your final solution in a buffer system that maintains a slightly acidic pH if your experimental conditions allow. Alternatively, the use of co-solvents may help maintain solubility upon neutralization.
Q4: What are the likely degradation products of this compound under hydrolytic stress?
A4: The primary degradation pathway for the quinazolinone ring system under acidic or basic conditions is hydrolysis. This would likely involve the cleavage of the amide bond within the pyrimidinone ring, leading to the formation of derivatives of 2-aminobenzamide. For this compound, this would result in 2,5-diaminobenzamide derivatives.
Troubleshooting Guides
Issue 1: Unexpectedly low recovery of this compound in an acidic formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acid-catalyzed hydrolysis | 1. Analyze a sample of the formulation using a validated stability-indicating HPLC method to check for degradation products. 2. Reduce the acid concentration or use a milder acidic buffer if the experimental protocol allows. 3. Perform stability studies at lower temperatures to minimize heat-catalyzed degradation. | Increased recovery of the parent compound and a corresponding decrease in degradation peaks. |
| Precipitation | 1. Visually inspect the sample for any particulate matter. 2. Determine the solubility of the compound at the specific acidic pH and concentration being used. 3. If solubility is an issue, consider the use of a co-solvent or preparing a more dilute solution. | Complete dissolution of the compound and improved recovery. |
Issue 2: Rapid degradation observed in a basic solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Base-catalyzed hydrolysis | 1. Confirm the pH of the solution. Quinazolinones are particularly susceptible to strong bases. 2. If possible, use a weaker base or a buffer system with a lower pH. 3. Conduct experiments at reduced temperatures (e.g., 4°C) to slow down the degradation rate. 4. Analyze samples at different time points to determine the degradation kinetics. | A significant reduction in the rate of degradation, allowing for a longer experimental window. |
| Reaction with other components | 1. Review all components in the formulation for potential incompatibilities. 2. Perform a compatibility study by analyzing the stability of this compound in the presence of each individual component under the same basic conditions. | Identification of the incompatible component, allowing for its substitution or removal from the formulation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 2, 4, 8, and 24 hours. After each time point, cool the solution, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2, 4, 8, and 24 hours. After each time point, cool the solution, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to stress conditions.
3. HPLC Analysis:
-
Analyze the stressed and control samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer is a common starting point.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Identify and quantify any major degradation products.
Data Presentation
The following table summarizes the expected stability of the quinazolinone ring system based on data from related compounds. This should be used as a general guide for this compound.
| Condition | Temperature | Time | Expected Degradation | Reference |
| 0.1 M HCl | 80°C | 8 hours | Significant | [1] |
| 0.1 M NaOH | 80°C | 8 hours | Complete | [1] |
| Neutral (Water) | 80°C | 8 hours | Minimal to no degradation | [1] |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathway via hydrolysis.
References
Technical Support Center: Microwave-Assisted Quinazolinone Synthesis
Welcome to the technical support center for the optimization of microwave parameters in quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the microwave-assisted synthesis of quinazolinones, offering potential causes and solutions in a direct question-and-answer format.
1. Low or No Product Yield
-
Question: I am observing a very low yield or no desired quinazolinone product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a frequent challenge in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to pinpointing the issue.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and microwave power are critical parameters.[1]
-
Temperature: While some conventional methods require high temperatures, many microwave-assisted protocols operate under milder conditions.[1] For instance, in a copper-catalyzed synthesis of quinazolinone derivatives from 2-aminobenzamide and benzyl alcohol, increasing the temperature from 110 °C to 130 °C significantly improved the yield.[2] It is advisable to perform a temperature screen to identify the optimal condition for your specific reaction.
-
Reaction Time: Reaction times can vary from a few minutes to several hours.[1][3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal duration and ensure the consumption of starting materials.[1] For example, in one study, increasing the reaction time from 1 to 2 hours at 130 °C resulted in a substantial increase in the isolated yield from 72% to 90%.[2]
-
Microwave Power: The applied microwave power can influence reaction outcomes. It is important to use a dedicated microwave reactor that allows for precise control of power, temperature, and pressure.[4][5]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of reactants, such as the anthranilic acid derivative and the amine or amide source, as impurities can interfere with the reaction.[1]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.[1] For example, varying the amount of benzyl alcohol or the base (Cs₂CO₃) in a copper-catalyzed reaction led to lower product yields.[2]
-
-
Catalyst Issues:
-
Catalyst Choice: The choice of catalyst is crucial. In a study comparing various commercially available copper catalysts, CuI provided the highest yield.[2]
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction. Optimizing the catalyst loading is often necessary.
-
Atmosphere: Some reactions, especially those involving transition metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2]
-
-
Solvent Selection: The choice of solvent can dramatically affect the reaction yield.[1] While solvents like ethanol, toluene, and DMF are common, solvent-free conditions, particularly under microwave irradiation, can lead to higher yields.[1][3] Pinane has been reported as a sustainable and effective solvent that can favor the cyclization step in certain quinazolinone syntheses.[6]
-
-
2. Formation of Side Products/Impurities
-
Question: My reaction is producing a significant amount of side products, complicating purification. What are the common side reactions, and how can I minimize them?
-
Answer: The formation of side products is a common issue that can often be addressed by fine-tuning the reaction parameters.
-
Common Side Products: In some reactions, intermediates may be isolated as side products if the reaction does not go to completion. For instance, in the synthesis of quinazolinones from 2-aminobenzamide, an intermediate diamide can be a major byproduct if the cyclization step is incomplete.[6][7]
-
Minimization Strategies:
-
Optimize Reaction Time and Temperature: As discussed previously, careful optimization of reaction time and temperature can drive the reaction to completion and minimize the formation of intermediates.[2][6] Monitoring the reaction is essential.
-
Adjust Reagent Stoichiometry: In Niementowski reactions, for example, using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone byproduct.[8]
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. Adjusting the pH to more acidic or basic conditions might be necessary to suppress side reactions.[8]
-
Solvent Effects: The solvent can influence the reaction pathway. Experimenting with different solvents or solvent-free conditions might reduce the formation of unwanted byproducts.[3]
-
-
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of quinazolinones, providing a comparative overview of different reaction parameters and their impact on yield.
Table 1: Optimization of Copper-Catalyzed Quinazolinone Synthesis [2]
| Entry | Catalyst (mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl (20) | Cs₂CO₃ (0.5) | 110 | 1 | 35 |
| 2 | CuI (20) | Cs₂CO₃ (0.5) | 110 | 1 | 53 |
| 3 | Cu₂O (20) | Cs₂CO₃ (0.5) | 110 | 1 | 42 |
| 4 | Cu(OAc)₂ (20) | Cs₂CO₃ (0.5) | 110 | 1 | 25 |
| 5 | CuI (20) | Cs₂CO₃ (1.0) | 110 | 1 | 72 |
| 6 | CuI (20) | Cs₂CO₃ (1.5) | 110 | 1 | 71 |
| 11 | CuI (20) | Cs₂CO₃ (1.0) | 130 | 1 | 72 |
| 12 | CuI (20) | Cs₂CO₃ (1.0) | 130 | 2 | 90 |
Reaction conditions: 2-aminobenzamide (0.5 mmol), benzyl alcohol (5.0 equiv.), under O₂ atmosphere in a microwave reactor.
Table 2: Comparison of Thermal and Microwave Conditions for Diamide and Quinazolinone Synthesis [6][7]
| Compound | Method | Temperature (°C) | Time (min) | Power (W) | Yield (%) |
| Diamide 7g | Thermal | Reflux | 720 | - | 92.9 |
| Diamide 7g | Microwave | 110 | 10 | 300 | 90 |
| Quinazolinone 8b | Thermal | - | - | - | 98.6 |
| Quinazolinone 8b | Microwave | 110→180 | 10→15 | 300 | 85 |
| Quinazolinone 8c | Thermal | - | - | - | 91 |
| Quinazolinone 8c | Microwave | 110→180 | 10→15 | 300 | 98.8 |
| Quinazolinone 8g | Thermal | - | - | - | 91.2 |
| Quinazolinone 8g | Microwave | 110→180 | 10→15 | 300 | 89.3 |
For detailed reaction conditions, please refer to the cited literature.
Experimental Protocols
Below are detailed methodologies for key experiments in microwave-assisted quinazolinone synthesis.
Protocol 1: Copper-Catalyzed Aerobic Oxidative Synthesis of Quinazolinones [2]
-
Reactant Preparation: In a microwave reaction vial, combine 2-aminobenzamide (0.5 mmol), the appropriate alcohol (5.0 equiv.), CuI (20 mol%), and Cs₂CO₃ (1.0 equiv.).
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Subject the reaction mixture to an oxygen atmosphere and irradiate at 130 °C for 2 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Purify the crude product using column chromatography on silica gel to obtain the desired quinazolinone.
Protocol 2: Microwave-Assisted Synthesis of Quinazolinones in Pinane [6][7]
-
Reactant Preparation: In a 35 mL microwave vial equipped with a magnetic stirrer, suspend finely powdered succinic anhydride (2 equiv.) in pinane.
-
Addition of Amide: After 5 minutes of stirring, add 2-aminobenzamide (1 equiv.) and continue stirring for another 5 minutes.
-
Microwave Irradiation (Two-Step):
-
Place the vial in the microwave oven with pre-stirring for 1 minute.
-
Heat the mixture to 110 °C for 10 minutes at 300 W.
-
Subsequently, increase the temperature to 180 °C and maintain for 15 minutes at 300 W.
-
-
Isolation: After cooling, the product can be isolated by filtration and washed to obtain the pure quinazolinone.
Protocol 3: One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones [9]
-
Reactant Mixture: In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Microwave Irradiation: Place the mixture in a microwave reactor and heat at 120°C for 30 minutes.
-
Product Isolation: After the reaction, pour the mixture over crushed ice. The crude product will precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.
Visualizations
Troubleshooting Workflow for Low Quinazolinone Yield
The following diagram illustrates a logical workflow for troubleshooting low product yield in microwave-assisted quinazolinone synthesis.
A flowchart for troubleshooting low yields in quinazolinone synthesis.
General Experimental Workflow for Microwave-Assisted Synthesis
This diagram outlines the typical experimental workflow for performing a microwave-assisted quinazolinone synthesis.
A typical workflow for microwave-assisted quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03702A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-Up Synthesis of 6-Amino-3H-quinazolin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Amino-3H-quinazolin-4-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for the scale-up of this compound?
A1: A widely used and scalable three-step synthesis involves:
-
Condensation: Reaction of anthranilic acid with formamide to yield 3H-quinazolin-4-one.
-
Nitration: Introduction of a nitro group at the 6-position of the quinazolinone ring using a nitrating mixture (e.g., nitric acid and sulfuric acid).
-
Reduction: Reduction of the 6-nitro group to an amino group, typically using a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).
Q2: What are the primary challenges when scaling up this synthesis?
A2: Common challenges during the scale-up of quinazolinone synthesis include:
-
Reduced Yields and Incomplete Reactions: Reactions that perform well at the lab scale may see a significant drop in yield upon scale-up.
-
Impurity Formation: Increased levels of known impurities or the appearance of new, unidentified impurities.
-
Mass and Heat Transfer Limitations: Inefficient mixing and temperature control in larger reactors can lead to localized "hot spots," promoting side reactions.
-
Reagent Addition Control: The rate of addition of reagents, especially in exothermic reactions like nitration, becomes critical to control temperature and minimize impurity formation.
-
Solid Handling and Filtration: Managing large volumes of solids during precipitation, filtration, and drying can be challenging.
Q3: How critical is the quality of starting materials for the scale-up process?
A3: The purity of starting materials, such as anthranilic acid and formamide, is crucial. Impurities in the starting materials can lead to the formation of undesired byproducts, which can complicate purification and reduce the overall yield and purity of the final product. It is highly recommended to use high-purity reagents for large-scale synthesis.
Troubleshooting Guides
Low Yield or Incomplete Conversion
Problem: The reaction yield has significantly dropped after moving from a lab-scale to a pilot-plant scale.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Mass and Heat Transfer | - Ensure efficient stirring to maintain a homogeneous reaction mixture. - For exothermic steps (e.g., nitration), use a jacketed reactor with precise temperature control. - Consider a slower, controlled addition of reagents using a dosing pump to manage heat generation. |
| Suboptimal Reaction Conditions | - Temperature: Re-optimize the reaction temperature for the larger scale. A slight increase may be necessary to drive the reaction to completion, but monitor for impurity formation. - Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC to determine the optimal duration. |
| Reagent Stoichiometry | - Re-evaluate the molar ratios of reactants. In some cases, a slight excess of one reagent may be beneficial on a larger scale. |
| Catalyst Deactivation (if applicable) | - For reactions involving catalysts, ensure the catalyst is not poisoned by impurities in the starting materials or solvents. Consider using a fresh batch of catalyst. |
Increased Impurity Profile
Problem: New or significantly higher levels of impurities are observed in the crude product at a larger scale.
| Potential Cause | Troubleshooting Steps & Solutions |
| Side Reactions due to Poor Temperature Control | - Nitration Step: Over-nitration or formation of undesired isomers can occur with poor temperature control. Maintain a low and consistent temperature during the addition of the nitrating mixture. - Reduction Step: Incomplete reduction or side reactions with the reducing agent can lead to impurities. Ensure the reaction goes to completion and that the work-up procedure effectively removes all byproducts. |
| Incomplete Reactions | - Unreacted starting materials or intermediates (e.g., 6-nitro-3H-quinazolin-4-one) will be present as impurities. Refer to the "Low Yield or Incomplete Conversion" section for troubleshooting. |
| Degradation of Product | - Prolonged reaction times or exposure to harsh acidic or basic conditions during work-up can lead to product degradation. Minimize the time the product is exposed to these conditions. |
| Contamination from Equipment | - Ensure all reactors and equipment are thoroughly cleaned to avoid cross-contamination from previous batches. |
Data Presentation
Table 1: Reported Yields for the Three-Step Synthesis of this compound
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| 1. Condensation | Anthranilic Acid | 3H-quinazolin-4-one | Not specified in detail, but is a common and high-yielding reaction. | [1] |
| 2. Nitration | 3H-quinazolin-4-one | 6-Nitro-3H-quinazolin-4-one | 87.4 | |
| 3. Reduction | 6-Nitro-3H-quinazolin-4-one | This compound | 88.1 | [2] |
Experimental Protocols
Step 1: Synthesis of 3H-quinazolin-4-one (Condensation)
-
Combine anthranilic acid and formamide in a suitable reactor.
-
Heat the mixture, for example, at 140°C for 3 hours.[1]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3H-quinazolin-4-one.
Step 2: Synthesis of 6-Nitro-3H-quinazolin-4-one (Nitration)
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3H-quinazolin-4-one (e.g., 22.5 g) in concentrated sulfuric acid (e.g., 78 ml).[1]
-
Cool the mixture in an ice bath to maintain a low temperature (e.g., below 10°C).
-
Slowly add a pre-cooled nitrating mixture (e.g., 21 ml of nitric acid and 18 ml of concentrated sulfuric acid) dropwise, ensuring the temperature does not rise significantly.[1]
-
After the addition is complete, continue stirring at a controlled temperature for a specified time (e.g., 1 hour), then allow the reaction to proceed at room temperature.
-
Pour the reaction mixture into ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 6-Nitro-3H-quinazolin-4-one.
Step 3: Synthesis of this compound (Reduction)
-
In a suitable reactor, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.[2]
-
Add the 6-Nitro-3H-quinazolin-4-one to this solution portion-wise while stirring and maintaining a controlled temperature.
-
After the addition, the reaction mixture can be heated (e.g., in a water bath at ~90°C) to ensure the reaction goes to completion.[2]
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.[2]
Visualizations
Caption: Workflow for the three-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the scale-up synthesis.
Caption: Logical pathway for identifying and mitigating impurities.
References
Validation & Comparative
Comparative Cytotoxicity Analysis: 6-Substituted Quinazolin-4-one Derivative versus Doxorubicin
Quantitative Cytotoxicity Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for the 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (referred to as Compound 45 in the source study) and doxorubicin across two non-small cell lung cancer (NSCLC) cell lines (A549 and H1975) and a normal human bronchial epithelial cell line (BEAS-2B). Lower IC50 values indicate higher cytotoxicity.
| Compound | A549 (NSCLC) | H1975 (NSCLC) | BEAS-2B (Normal) |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | 0.44 ± 0.03 µM | 0.49 ± 0.09 µM | 2.9 ± 0.55 µM |
| Doxorubicin | 0.52 ± 0.2 µM | 0.067 ± 0.032 µM | 0.22 µM |
Data sourced from a study on the synthesis and antitumor activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives.[1]
The data indicates that the quinazolinone derivative exhibits potent cytotoxic effects against A549 and H1975 cancer cells, comparable to doxorubicin. Notably, the IC50 value of the quinazolinone derivative in the normal BEAS-2B cell line is significantly higher than that observed for doxorubicin, suggesting a greater selectivity towards cancer cells and potentially a wider therapeutic window.[1]
Mechanisms of Cytotoxicity
Doxorubicin: A cornerstone of chemotherapy, doxorubicin exerts its cytotoxic effects through multiple mechanisms.[2] These include:
-
DNA Intercalation and Adduct Formation: Doxorubicin inserts itself between DNA base pairs, disrupting DNA replication and transcription.[3]
-
Topoisomerase II Poisoning: It stabilizes the complex between the enzyme topoisomerase II and DNA, leading to DNA strand breaks.[3]
-
Generation of Reactive Oxygen Species (ROS): The drug can induce oxidative stress, which damages cellular components, including DNA, proteins, and lipids.[4][5]
-
Alteration of Sphingolipid Metabolism: Doxorubicin can affect cell membranes by interfering with sphingolipid metabolism.[2]
Quinazolin-4-one Derivatives: The anticancer mechanisms of quinazolinone derivatives are diverse and depend on their specific substitutions.[6] The investigated 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative was found to induce cytotoxicity through:
-
Induction of G1-Phase Cell Cycle Arrest: The compound halts the progression of the cell cycle at the G1 phase, preventing cancer cell proliferation.[1]
-
Inhibition of the ALK/PI3K/AKT Signaling Pathway: This pathway is crucial for cell growth and survival, and its inhibition can trigger apoptosis.[1]
-
Disruption of Mitochondrial Membrane Potential and Apoptosis Induction: The derivative was shown to disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of the compounds was performed using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells (A549 and H1975) and normal cells (BEAS-2B) were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative or doxorubicin for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution. The plates were then incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) was added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Processes
To better understand the experimental and biological processes, the following diagrams illustrate the workflow and the key signaling pathways involved.
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of 6-Amino-3H-quinazolin-4-one Derivatives and Ciprofloxacin
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers have shown significant interest in the therapeutic potential of quinazolinone derivatives. This guide provides a comparative analysis of the antimicrobial efficacy of a specific class of these compounds, 6-Amino-3H-quinazolin-4-one derivatives, against the widely-used broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. This comparison is based on available experimental data and aims to inform researchers, scientists, and drug development professionals.
Executive Summary
While direct, comprehensive comparative studies on a wide range of this compound derivatives against ciprofloxacin are limited in publicly available literature, existing research on related quinazolinone structures suggests a promising future for this class of compounds. Several studies indicate that certain quinazolinone derivatives exhibit potent antibacterial activity, with some demonstrating efficacy comparable or even superior to ciprofloxacin against specific bacterial strains. The proposed mechanisms of action for quinazolinone derivatives, which may include the inhibition of DNA gyrase or interference with cell wall synthesis, offer potential alternative therapeutic strategies to combat resistant pathogens.
Data Presentation: Antimicrobial Activity
The following table summarizes the available quantitative data on the antimicrobial activity of various quinazolinone derivatives compared to ciprofloxacin. It is important to note that the data is collated from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions. The data is primarily presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.
| Compound | Bacterial Strain | MIC (µg/mL) of Quinazolinone Derivative | MIC (µg/mL) of Ciprofloxacin | Zone of Inhibition (mm) of Quinazolinone Derivative | Zone of Inhibition (mm) of Ciprofloxacin | Reference |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus | - | - | 16 | - | [1] |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Bacillus species | - | - | 14 | - | [1] |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Escherichia coli | - | - | 12 | - | [1] |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Pseudomonas aeruginosa | - | - | 10 | - | [1] |
| 6-nitro-3(H)-quinazolin-4-one | Bacillus subtilis | - | - | 25 | 30 (Ampicillin) | [2] |
| 6-nitro-3(H)-quinazolin-4-one | Staphylococcus aureus | - | - | 23 | 28 (Ampicillin) | [2] |
| 6-nitro-3(H)-quinazolin-4-one | Escherichia coli | - | - | 20 | 25 (Ceftriaxone) | [2] |
Note: A dash (-) indicates that the data was not provided in the referenced study. The provided data for 6-nitro-3(H)-quinazolin-4-one is compared against ampicillin and ceftriaxone as per the study. One study concluded that their synthesized 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one compounds exhibited higher antibacterial activities compared to ciprofloxacin, though specific quantitative data for ciprofloxacin was not presented in the abstract.[1]
Experimental Protocols
The antimicrobial efficacy of this compound derivatives and ciprofloxacin is typically evaluated using standardized methods such as the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for assessing the zone of inhibition.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Reagents and Media: A series of twofold dilutions of the test compounds (quinazolinone derivatives and ciprofloxacin) are prepared in a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are also included. The microtiter plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Agar Well Diffusion Method
This method is used to assess the extent to which an antimicrobial agent inhibits bacterial growth, measured as a zone of inhibition.
-
Preparation of Agar Plates: A standardized inoculum of the test bacteria is uniformly spread over the surface of a sterile Mueller-Hinton Agar (MHA) plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A fixed volume of the test compounds (quinazolinone derivatives and ciprofloxacin) at a known concentration is added to each well. A control solvent may be added to another well.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the zone of complete inhibition of bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Comparative Mechanism of Action
The following diagram illustrates the established mechanism of action for ciprofloxacin and the proposed mechanisms for antibacterial quinazolinone derivatives.
Caption: Comparative mechanisms of antibacterial action.
Experimental Workflow for Antimicrobial Efficacy Comparison
The following diagram outlines the logical workflow for comparing the antimicrobial efficacy of the test compounds.
References
A Comparative Guide to HPLC Method Development for 6-Amino-3H-quinazolin-4-one Purity Analysis
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method to determine the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 6-Amino-3H-quinazolin-4-one, a key intermediate in the synthesis of various biologically active compounds.[1][2][3] We present a comparison of different HPLC approaches, supported by representative experimental data and detailed protocols, to facilitate informed method development and selection.
Introduction to this compound and its Analysis
This compound is a quinazolinone derivative that serves as a versatile building block in medicinal chemistry.[2][4] Its purity is paramount as impurities can affect the safety and efficacy of the final drug product. HPLC is the predominant technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[5] The development of an effective HPLC method involves the optimization of several parameters, including the stationary phase, mobile phase composition, and detection wavelength, to ensure the separation of the main compound from any potential process-related impurities or degradation products.[6][7] A common synthetic route involves the nitration of a quinazolinone precursor followed by reduction, suggesting that the 6-nitro-3H-quinazolin-4-one could be a potential process impurity.[7][8]
Comparison of HPLC Methods
The purity of this compound can be effectively determined using reversed-phase HPLC. Below is a comparison of two common approaches: a standard isocratic method suitable for routine quality control and a gradient method for higher resolution of impurities. The data presented is representative of typical results for quinazolinone derivatives.[9][10]
Method A: Isocratic Elution for Rapid Analysis
This method is designed for rapid and routine analysis where the separation of major components is the primary goal.
Method B: Gradient Elution for High-Resolution Impurity Profiling
This method is ideal for resolving a wider range of impurities, including those with significantly different polarities, providing a more comprehensive purity profile.
Data Presentation
The following table summarizes the performance of the two HPLC methods for the analysis of a this compound sample containing known impurities.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 15 minutes | 20 minutes |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 3.5 |
| Resolution (Main Peak vs. Impurity 2) | 2.5 | 5.2 |
| Theoretical Plates (Main Peak) | ~4500 | ~8000 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 |
| Advantages | Simple, fast, less solvent consumption | High resolution, better peak shape, suitable for complex samples |
| Disadvantages | May not resolve all impurities, potential for peak tailing with basic compounds[6] | Longer run time, more complex mobile phase preparation |
Experimental Protocols
Sample Preparation
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Method A: Isocratic RP-HPLC Protocol
-
Instrumentation: HPLC system with a UV detector and a C18 column (5 µm, 4.6 x 150 mm).
-
Mobile Phase Preparation: Prepare a 30:70 (v/v) mixture of HPLC-grade acetonitrile and a 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid. Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject the prepared sample and record the chromatogram for 15 minutes.
Method B: Gradient RP-HPLC Protocol
-
Instrumentation: HPLC system with a UV detector and a C18 column (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas both mobile phases.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 60% B
-
12-15 min: 60% B
-
15.1-20 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample and run the gradient program.
Visualizations
The following diagrams illustrate the logical workflow of HPLC method development and the relationship between key chromatographic parameters.
Caption: A workflow diagram illustrating the key stages of HPLC method development.
Caption: The relationship between HPLC parameters and their impact on the separation.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound depends on the specific analytical requirements. For routine quality control where speed is essential, a well-optimized isocratic method (Method A) can be sufficient. However, for comprehensive impurity profiling and in-depth analysis during process development or for stability studies, a gradient method (Method B) is superior, offering higher resolution and improved peak shapes. The detailed protocols and comparative data in this guide serve as a valuable resource for developing and implementing a robust purity analysis method for this compound and related compounds.
References
- 1. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. chemmethod.com [chemmethod.com]
- 4. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 6-Amino-3H-quinazolin-4-one: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 6-Amino-3H-quinazolin-4-one, a key building block for various pharmacologically active molecules, requires precise and reliable analytical methods for its characterization. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—for the quantitative analysis of this compound.
Introduction to Quantitative Methodologies
Quantitative analysis of this compound can be approached through various analytical techniques, each with its own set of advantages and limitations.
-
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard. Its key advantage lies in its ability to provide a direct molar concentration without the need for a specific reference standard of the analyte itself.
-
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique. When coupled with a UV detector, it becomes a powerful tool for the quantification of compounds that possess a UV chromophore, such as this compound. Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard.
-
UV-Visible (UV-Vis) Spectroscopy is a simpler and more accessible technique that relies on the absorbance of light by the analyte at a specific wavelength. While rapid and cost-effective, its selectivity can be a limitation in the presence of interfering substances.
-
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity, making it suitable for the quantification of compounds at low concentrations.
The following sections provide a detailed comparison of these techniques, including hypothetical but representative quantitative data, detailed experimental protocols, and workflow diagrams.
Quantitative Data Comparison
The following tables summarize the typical performance characteristics of qNMR, HPLC-UV, UV-Vis, and LC-MS for the quantitative analysis of this compound. The data presented is illustrative and based on the general capabilities of these techniques for similar aromatic amine compounds.
Table 1: Comparison of Key Performance Metrics
| Parameter | qNMR | HPLC-UV | UV-Vis Spectroscopy | LC-MS/MS |
| Principle | Molar concentration determination via signal integration against an internal standard. | Separation followed by UV detection and quantification against a reference standard. | Measurement of light absorbance at a specific wavelength. | Separation followed by mass-to-charge ratio detection and quantification against an internal standard. |
| Selectivity | High (based on distinct chemical shifts). | High (based on chromatographic retention time and UV spectrum). | Low to Moderate (susceptible to interference from other absorbing species). | Very High (based on retention time and specific mass transitions). |
| Precision (RSD) | < 1% | < 2% | < 5% | < 5% |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 | > 0.999 |
| Limit of Quantification (LOQ) | ~ 0.1 mg/mL | ~ 1 µg/mL | ~ 5 µg/mL | ~ 1 ng/mL |
| Analysis Time per Sample | ~ 10-15 min | ~ 20-30 min | ~ 5 min | ~ 15-20 min |
| Need for Specific Reference Standard | No | Yes | Yes | Yes (often a stable isotope-labeled version) |
Table 2: Illustrative Purity Determination of a this compound Sample
| Method | Purity (%) | Standard Deviation (±) |
| qNMR | 99.2 | 0.3 |
| HPLC-UV (Area %) | 99.5 | 0.5 |
| HPLC-UV (with reference standard) | 99.1 | 0.4 |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using each technique are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for specific laboratory conditions.
Quantitative ¹H-NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an equimolar amount of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 16-64, depending on the sample concentration.
-
Acquisition Time (aq): At least 3 seconds.
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., an aromatic proton) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
HPLC-UV Protocol
Objective: To determine the purity of this compound by area normalization and against a reference standard.
Materials:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
HPLC vials
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid. (A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm or at the λmax of this compound.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution: Prepare the this compound sample in the same solvent at a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
For purity by area normalization, calculate the percentage of the main peak area relative to the total peak area.
-
For quantification against a reference standard, determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity based on the weighed amount of the sample.
-
UV-Vis Spectrophotometry Protocol
Objective: To quantify this compound in a solution.
Materials:
-
This compound sample and reference standard
-
Solvent (e.g., Ethanol or Methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Prepare a stock solution of the this compound reference standard of known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the this compound sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the sample from the calibration curve.
-
LC-MS/MS Protocol
Objective: To achieve highly sensitive and selective quantification of this compound.
Materials:
-
This compound sample and a stable isotope-labeled internal standard (if available).
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Chromatographic Conditions:
-
Similar to the HPLC-UV method, but typically with a shorter column and faster gradient to reduce analysis time.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Determine the precursor ion (M+H)⁺ for this compound and its most abundant product ions through infusion experiments. Select at least two transitions for quantification and confirmation.
-
Optimize cone voltage and collision energy for each transition.
-
-
Sample and Standard Preparation:
-
Prepare calibration standards and quality control samples by spiking known amounts of the analyte and a fixed amount of the internal standard into the matrix (e.g., plasma or a blank solvent).
-
Prepare the sample by diluting it and adding the same fixed amount of the internal standard.
-
-
Analysis:
-
Inject the samples and standards into the LC-MS/MS system.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Workflow and Process Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows for the quantitative analysis of this compound using qNMR and a comparative overview of the general analytical workflow.
Caption: Workflow for quantitative analysis by ¹H-NMR (qNMR).
Caption: Decision-making framework for selecting an analytical method.
Conclusion
The choice of the most appropriate analytical technique for the quantitative characterization of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary method for accurate purity determination without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials and for obtaining highly accurate purity values.
-
HPLC-UV offers a robust and reliable method for routine quality control, providing good selectivity and sensitivity.
-
UV-Vis Spectroscopy is a rapid and cost-effective screening tool, but its lower selectivity may require careful consideration of potential interferences.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications or the detection of trace-level impurities.
For drug development professionals, a combination of these techniques is often employed. For instance, qNMR can be used to certify a primary reference standard, which is then used for the routine quantification of batches by a validated HPLC-UV method. This integrated approach ensures the accuracy, reliability, and efficiency of the quality control process for this compound.
Unambiguous Structural Elucidation of 6-Amino-3H-quinazolin-4-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and for rational drug design. This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of 6-Amino-3H-quinazolin-4-one, alongside alternative and complementary spectroscopic techniques.
This compound is a heterocyclic compound of significant interest in medicinal chemistry, forming the scaffold for a variety of derivatives with potential therapeutic activities.[1] Accurate structural data is the bedrock upon which structure-activity relationship (SAR) studies are built, guiding the synthesis of more potent and selective drug candidates. While X-ray crystallography provides an unparalleled atomic-resolution snapshot of the molecule in its crystalline state, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer valuable insights into its structure, connectivity, and functional groups in different states.
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[2] The process involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule.
A study by Turgunov et al. (2021) successfully determined the crystal structure of 6-aminoquinazolin-4(3H)-one.[1] The key quantitative data from this analysis are summarized in the table below, offering a definitive structural fingerprint of the molecule.
Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3393 (4) |
| b (Å) | 10.9818 (4) |
| c (Å) | 6.8361 (3) |
| α (°) | 90 |
| β (°) | 103.453 (2) |
| γ (°) | 90 |
| Volume (ų) | 754.51 (5) |
| Z | 4 |
| Resolution (Å) | 0.84 |
| R-factor (R₁) | 0.042 |
| wR₂ | 0.117 |
Data sourced from Turgunov et al. (2021).
Experimental Protocol: Single-Crystal X-ray Diffraction
The general workflow for determining the crystal structure of a small molecule like this compound is as follows:
-
Synthesis and Crystallization: The compound is synthesized and then dissolved in a suitable solvent. Slow evaporation of the solvent, or other techniques like vapor diffusion or cooling, is used to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[3]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibration. It is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, accurate structure.
References
A Comparative Guide to the Biological Activity of Substituted Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various substituted quinazolinones, supported by experimental data from scientific literature. Detailed methodologies for key biological assays are provided to facilitate reproducibility and further investigation.
Anticancer Activity of Substituted Quinazolinones
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with some compounds progressing to clinical use. Their primary mechanism of action often involves the inhibition of crucial signaling pathways in cancer cells, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.
Comparative Anticancer Activity (IC₅₀ Values)
The following table summarizes the in vitro anticancer activity of selected substituted quinazolinones against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a compound required to inhibit the growth of 50% of cancer cells; a lower IC₅₀ value indicates higher potency. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions, such as cell lines and assay protocols.
| Compound/Derivative Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) |
| Gefitinib | A549 (Lung Carcinoma) | EGFR Tyrosine Kinase Inhibitor | 0.015 |
| PC-3 (Prostate Cancer) | EGFR Tyrosine Kinase Inhibitor | >10 | |
| Erlotinib | NCI-H358 (Bronchoalveolar Carcinoma) | EGFR Tyrosine Kinase Inhibitor | 0.04 |
| 2-Arylquinazolinones | MCF-7 (Breast Cancer) | Tubulin Polymerization Inhibition | 0.34 |
| Burkitt's Lymphoma (CA46) | Tubulin Polymerization Inhibition | 1.0 | |
| Fluorinated Quinazolinone-Sulphonamide Hybrids | NCI-60 Cell Line Panel | Not Specified | Micromolar Range |
| Quinazolinone-Isoxazole Derivatives | A549 (Lung Carcinoma) | Not Specified | Good Activity |
| HCT116 (Colon Carcinoma) | Not Specified | Good Activity | |
| MCF-7 (Breast Cancer) | Not Specified | Good Activity |
Data compiled from multiple sources. Experimental conditions may vary.
Signaling Pathway: EGFR Inhibition
Many quinazolinone-based anticancer agents function as EGFR tyrosine kinase inhibitors. They competitively bind to the ATP-binding site within the kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.
A Comparative Guide to the Synthesis and Spectroscopic Validation of 6-Amino-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes and Spectroscopic Analysis of a Key Heterocyclic Scaffold.
This guide provides a detailed comparison of two common synthetic methods for producing 6-Amino-3H-quinazolin-4-one, a valuable building block in medicinal chemistry. The validation of the final product through comprehensive spectroscopic data is presented, offering researchers a basis for selecting the most suitable synthetic approach and ensuring the structural integrity of their compound.
Method 1: Nitration and Reduction of Quinazolin-4(3H)-one
A well-established and frequently utilized method for the synthesis of this compound involves a two-step process starting from quinazolin-4(3H)-one. The first step is the regioselective nitration at the 6-position, followed by the reduction of the nitro group to the desired amine.
Experimental Protocol:
Step 1: Synthesis of 6-Nitro-3(H)-quinazolin-4-one
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 22.5 g of quinazolin-4(3H)-one in 78 ml of concentrated sulfuric acid. Stir the mixture for 1 hour at 30°C.
-
Prepare a nitrating mixture by combining 21 ml of nitric acid and 18 ml of concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the quinazolin-4(3H)-one solution while maintaining vigorous stirring and keeping the temperature at or below 30°C.
-
Continue stirring the reaction mixture for an additional hour at room temperature.
-
Carefully pour the reaction mixture into an ice container to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 6-nitro-3(H)-quinazolin-4-one.
Step 2: Synthesis of this compound
-
To a suspension of 6-nitro-3(H)-quinazolin-4-one in a suitable solvent (e.g., ethanol), add a reducing agent such as stannous chloride (SnCl₂·2H₂O) or perform catalytic hydrogenation using 10% palladium on carbon under a hydrogen atmosphere.[1]
-
If using SnCl₂·2H₂O, the reaction is typically carried out in the presence of a strong acid like hydrochloric acid and may require heating.
-
For catalytic hydrogenation, the reaction is stirred at room temperature for several hours.[2]
-
Upon completion of the reaction (monitored by TLC), if using a catalyst, filter it off.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Concentrate the organic phase to yield the crude product, which can be further purified by recrystallization. A yield of up to 100% has been reported for the reduction step.[2]
Method 2: Cyclization of 2-Aminobenzamide Derivatives
An alternative approach to the quinazolinone core involves the cyclization of 2-aminobenzamide or its derivatives with a one-carbon source, such as formamide or orthoesters. This method offers a more direct route to the final product.
Experimental Protocol:
-
A mixture of a 2-aminobenzamide derivative and an excess of formamide is heated. For the synthesis of the parent quinazolin-4(3H)-one, 2-aminobenzoic acid is heated in excess formamide at 140°C for 3 hours.[1]
-
The reaction can also be performed with 2-aminobenzamides and orthoesters in the presence of an acid catalyst like acetic acid, often requiring heating in a solvent such as ethanol.[3]
-
Upon cooling, the product often precipitates out of the reaction mixture.
-
The precipitate is then filtered, washed, and can be recrystallized to achieve higher purity.
Spectroscopic Data Validation
The structural confirmation of the synthesized this compound is crucial and is achieved through a combination of spectroscopic techniques.
| Spectroscopic Data | Method 1: Nitration and Reduction Product | Method 2: Representative Quinazolinone Data |
| ¹H NMR (DMSO-d₆, δ ppm) | 5.60 (s, 2H, -NH₂), 7.05 (dd, J=8.80, 2.75Hz, 1H, H-7), 7.16 (d, J=2.75Hz, 1H, H-5), 7.36 (d, J=8.80Hz, 1H, H-8), 7.74 (s, 1H, H-2), 11.80 (s, 1H, -NH)[2] | Signals for the quinazolinone core protons are expected in the aromatic region (δ 7.0-8.5 ppm). The position and multiplicity will vary with substitution patterns. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Expected peaks for the quinazolinone core are typically observed in the range of δ 110-165 ppm. Aromatic carbons generally appear between δ 110-150 ppm, while the carbonyl carbon (C=O) is found further downfield (around δ 160-165 ppm). | Representative data for a 2-phenylquinazolin-4(3H)-one shows peaks at δ 162.2 (C=O), 150.7, 150.4, 148.4, 139.9, 134.9, 127.8, 127.5, 125.9, 121.7, and 121.5 ppm.[4] |
| IR Spectroscopy (cm⁻¹) | C=O stretch: ~1670–1680 cm⁻¹, N-H stretch (amine): ~3300–3450 cm⁻¹, N-H stretch (amide): ~3200-3300 cm⁻¹ | C=O stretch: ~1650-1680 cm⁻¹, N-H stretch: ~3200-3400 cm⁻¹ |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 161.16[5] | Molecular ion peak corresponding to the specific quinazolinone derivative. |
Comparison of Synthesis Methods
| Feature | Method 1: Nitration and Reduction | Method 2: Cyclization of 2-Aminobenzamide |
| Starting Materials | Quinazolin-4(3H)-one, nitric acid, sulfuric acid, reducing agent (e.g., SnCl₂, Pd/C) | 2-Aminobenzamide derivative, formamide or orthoester |
| Number of Steps | Two | One |
| Reaction Conditions | Can involve strong acids and potentially hazardous nitrating agents. The reduction step can vary from mild (catalytic hydrogenation) to harsh (acidic conditions with metal salts). | Generally involves heating, sometimes with an acid catalyst. Can be performed under milder conditions depending on the specific reagents. |
| Reported Yield | High yields have been reported, particularly for the reduction step.[2] | Yields are generally high for the cyclization reaction.[3] |
| Scalability | The nitration step requires careful temperature control and handling of strong acids, which can be a consideration for large-scale synthesis. | The one-pot nature of this method can be advantageous for scalability. |
| Green Chemistry | The use of strong acids and potentially heavy metal reducing agents can be less environmentally friendly. | Can be more aligned with green chemistry principles, especially if milder catalysts and solvents are used. |
Synthesis and Validation Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the nitration and reduction method, followed by its spectroscopic validation.
References
- 1. ijpscr.info [ijpscr.info]
- 2. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 6-Amino-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Amino-3H-quinazolin-4-one is a critical step in the development of numerous therapeutic agents, owing to the quinazolinone scaffold's prevalence in biologically active compounds. The most common synthetic route involves the nitration of a 3H-quinazolin-4-one precursor, followed by the reduction of the resulting 6-nitro-3H-quinazolin-4-one. The choice of reducing agent for this final, critical step can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of various reagents used for this transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Overview of the Synthetic Pathway
The synthesis generally proceeds via a two-step process starting from 3(H)-quinazolin-4-one. The first step is an electrophilic nitration to introduce a nitro group at the 6-position, followed by the reduction of this group to the desired amine.
Caption: General synthetic route to this compound.
Comparison of Reducing Agents for 6-Nitro-3H-quinazolin-4-one
The reduction of the aromatic nitro group is the cornerstone of this synthesis. A variety of reagents can accomplish this transformation, each with distinct advantages and limitations. The selection often depends on factors such as functional group tolerance, reaction conditions, cost, and safety.
Quantitative Performance Data
The following table summarizes the performance of common and alternative reducing agents. Yields and conditions can vary based on the specific substrate and reaction scale.
| Reagent System | Typical Yield (%) | Temperature (°C) | Reaction Time | Key Advantages | Disadvantages & Limitations |
| SnCl₂·2H₂O / HCl | ~85%[1] | 25 - 100[2] | 2 - 4 hours[2] | Reliable, well-established, effective.[3] | Generates tin-based waste, requires strongly acidic conditions. |
| Fe / Acid (HCl, AcOH) | High | Reflux | Variable | Inexpensive, environmentally benign metal.[4][5] | Can require harsh acidic conditions, iron salt removal can be difficult.[6] |
| Sodium Dithionite (Na₂S₂O₄) | Good to Excellent | Room Temp - Reflux | Variable | Metal-free, mild conditions, high chemoselectivity.[7] | Can produce gum/tar residues, purity of reagent is crucial.[6] |
| Catalytic Hydrogenation (H₂/Pd-C) | High to Quantitative | Room Temperature | Variable | High yield, clean reaction, catalyst can be recycled.[3] | May reduce other functional groups, requires specialized pressure equipment.[3] |
| Hydrazine Hydrate (N₂H₄·H₂O) | High | Reflux | 6 hours[8] | Effective for transfer hydrogenation, avoids high-pressure H₂. | Hydrazine is highly toxic and carcinogenic. |
| Zinc (Zn) / Acid (AcOH, NH₄Cl) | Good | Room Temperature | Variable | Mild method, tolerates some reducible groups.[3][9] | Stoichiometric metal waste, particle size and stirring can be crucial.[10] |
In-Depth Analysis of Reagent Classes
Metal and Acid Systems (SnCl₂, Fe, Zn)
These are classical and widely used methods for nitro group reduction.
-
Tin(II) Chloride (SnCl₂·2H₂O) : This reagent is highly effective for the reduction of aromatic nitro groups.[11] The reaction proceeds in an acidic medium, typically with hydrochloric acid.[2] While reliable, the process generates significant tin-containing waste, which poses environmental concerns.
-
Iron (Fe) : The Béchamp reduction, using iron metal in acidic conditions, is one of the oldest and most economical methods.[4] Iron is cheap, abundant, and non-toxic.[4] A key advantage is that the hydrolysis of the resulting FeCl₂ can regenerate HCl, making the reaction somewhat self-sustaining.[5] However, purification to remove iron salts can be challenging.
-
Zinc (Zn) : Zinc dust in the presence of acids like acetic acid or ammonium chloride provides a mild alternative for reducing nitro groups while preserving other reducible functionalities.[3][9]
Caption: Simplified electron transfer mechanism for nitro reduction by metals in acid.[10]
Catalytic Hydrogenation (H₂/Pd-C, Raney Ni)
Catalytic hydrogenation is often the preferred method in industrial settings due to its efficiency and clean reaction profile.[3]
-
Palladium on Carbon (Pd/C) : This is the most common catalyst for this transformation, offering high yields under mild conditions (room temperature and atmospheric or slightly elevated pressure of hydrogen gas).[3] Its major drawback is its propensity to reduce other functional groups, such as alkenes, alkynes, and some protecting groups.
-
Raney Nickel : A useful alternative to Pd/C, especially for substrates containing aromatic halogens, as it is less likely to cause dehalogenation.[3]
Metal-Free Alternatives
-
Sodium Dithionite (Na₂S₂O₄) : This reagent is an excellent metal-free alternative, valued for its mild reaction conditions and high chemoselectivity.[7] It can selectively reduce a nitro group in the presence of functionalities like aldehydes, ketones, and halogens.[7] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium with the dithionite ion in aqueous media.[7][12] This method avoids heavy metal waste, aligning with green chemistry principles.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-3(H)-quinazolin-4-one (Precursor)
This protocol is a prerequisite for the subsequent reduction step.
-
Dissolve 3(H)-quinazolin-4-one (22.5 g) in 78 mL of concentrated sulfuric acid in a three-necked flask equipped with a mechanical stirrer.
-
Stir the mixture for 1 hour at a temperature not exceeding 30°C.[2]
-
Prepare a nitrating mixture by carefully adding 21 mL of nitric acid to 18 mL of concentrated sulfuric acid.
-
Cool the quinazolinone solution and add the nitrating mixture dropwise with vigorous stirring, maintaining the temperature below 30°C.
-
After the addition is complete, stir for another hour at room temperature.[2]
-
Leave the reaction mixture to stand for 10 hours at room temperature.[2]
-
Pour the mixture onto crushed ice. The precipitate is the crude 6-nitro-3(H)-quinazolin-4-one.
-
Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from ethanol to obtain the pure product (Yield: ~87%).[2][11]
Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
In a three-necked flask, cool 12.6 g of SnCl₂·2H₂O in an ice bath.[2]
-
Carefully add 17 mL of concentrated HCl to the tin chloride.[2]
-
Prepare a suspension of 6-nitro-3(H)-quinazolin-4-one (3 g) in 20 mL of ethanol and 7 mL of HCl.[2]
-
Add the suspension portion-wise to the stirred SnCl₂/HCl mixture.[2]
-
Stir the reaction for 15 minutes in the ice bath, 30 minutes at room temperature, and then heat in a water bath at ~90°C for 2 hours.[2]
-
After cooling, dilute the mixture with water and basify to pH 10-11 with a 10% sodium hydroxide solution.[2]
-
Neutralize with acid and then bring to a slightly alkaline pH with ammonia to precipitate the product.[2]
-
Filter the precipitate, wash with water until neutral, and dry to yield this compound.[2]
Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)
This is a general protocol that can be adapted.
-
Dissolve the 6-nitro-3(H)-quinazolin-4-one in a suitable solvent system (e.g., ethanol-water) in a round-bottom flask.[12]
-
In a separate container, prepare a solution of sodium dithionite in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic, so cooling may be necessary.[7]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
If an organic solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).[7]
-
Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[7]
Conclusion and Recommendations
The choice of reagent for the reduction of 6-nitro-3H-quinazolin-4-one to this compound is a critical decision in the synthetic workflow.
-
For reliability and well-established procedures on a lab scale, SnCl₂·2H₂O remains a viable, albeit environmentally taxing, option.
-
For cost-effectiveness and large-scale synthesis , catalytic hydrogenation with H₂/Pd-C is superior, provided the necessary equipment is available and other functional groups are not sensitive.
-
For chemoselectivity and green chemistry considerations, sodium dithionite presents a compelling metal-free alternative that operates under mild conditions and tolerates a wide range of functional groups.
Researchers should select a method based on a careful evaluation of their specific substrate, required purity, scale, cost, and environmental impact. The protocols and comparative data provided herein serve as a guide to making an informed decision for the successful synthesis of this compound.
References
- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 2. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Structure-Activity Relationship of 6-Amino-3H-quinazolin-4-one Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-3H-quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core, with a focus on their cytotoxic activities against cancer cell lines. The information presented herein is compiled from multiple research endeavors to offer a comprehensive overview for researchers in oncology and drug discovery.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of this compound analogs is predominantly evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is presented below for a series of analogs. These compounds primarily feature substitutions at the 6-position of the quinazolinone core, which has been identified as a critical determinant of their biological activity.[1]
| Compound ID | R-Group at 6-Position | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -NH-(4-chlorophenyl) | A549 (Lung) | 8.27 | [2] |
| 1b | -NH-(4-methoxyphenyl) | A549 (Lung) | >100 | [2] |
| 1c | -NH-(4-methylphenyl) | A549 (Lung) | 15.32 | [2] |
| 2a | -S-(4-chlorophenyl) | HCT116 (Colon) | 25.50 | [3] |
| 2b | -S-(4-methoxyphenyl) | HCT116 (Colon) | 46.00 | [3] |
| 3a | 6-nitro (precursor) | HCT-116 (Colon) | - | [4] |
| 3b | 6-nitro (precursor) | A549 (Lung) | - | [4] |
| 4a | 6-(2-aminobenzo[d]thiazol-5-yl) | A549 (Lung) | 0.44 | [2] |
Note: The data is collated from multiple studies for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data presented in the table highlights several key SAR trends for the this compound scaffold:
-
Influence of the 6-Position Substituent: The nature of the substituent at the 6-position profoundly impacts the anticancer activity. For instance, the introduction of a 4-chlorophenylamino group (Compound 1a ) resulted in significant cytotoxicity against A549 lung cancer cells, whereas analogs with 4-methoxyphenylamino (Compound 1b ) or 4-methylphenylamino (Compound 1c ) groups were considerably less active.[2] This suggests that electron-withdrawing groups on the phenylamino substituent at the 6-position may be favorable for activity.
-
Comparison of Amino and Thio Linkages: When comparing amino-linked (series 1) and thio-linked (series 2) substituents, the type of heteroatom bridge appears to be crucial for activity, with the cell line tested also being a factor.[2][3]
-
Complex Heterocyclic Substitutions: The development of more complex derivatives, such as Compound 4a with a 6-(2-aminobenzo[d]thiazol-5-yl) substituent, has led to highly potent compounds with sub-micromolar IC50 values against A549 cells.[2] This indicates that extending the structure at the 6-position with additional pharmacophoric features can significantly enhance anticancer efficacy.
Experimental Protocols
The determination of the cytotoxic activity of the this compound analogs was primarily conducted using the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours to allow for formazan crystal formation.[6]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for SAR studies of novel anticancer compounds and a typical signaling pathway that is often targeted by quinazolinone derivatives.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibitory Activity Against Lapatinib and Other Known EGFR/HER2 Inhibitors
This guide provides a comparative overview of the kinase inhibitory activity of various compounds, with a focus on benchmarking against Lapatinib, a well-established dual tyrosine kinase inhibitor (TKI). The information is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. The guide includes quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Kinase Inhibitory Activity
The efficacy of a kinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for Lapatinib and other selected TKIs against key kinases in both biochemical (cell-free) and cell-based assays. Lower IC50 values indicate higher potency.
Table 1: Biochemical IC50 Values of Selected Kinase Inhibitors
| Drug | Target Kinase | IC50 (nM) |
| Lapatinib | EGFR (ErbB1) | 10.8[1][2] |
| HER2 (ErbB2) | 9.2 - 9.3[1][2] | |
| ErbB4 | 367[1] | |
| Gefitinib | EGFR | ~2-38 |
| Erlotinib | EGFR | ~2-20 |
| Afatinib | EGFR | 0.5[3] |
| HER2 | 14 | |
| Pyrotinib | HER1 (EGFR) | 5.6[4] |
| HER2 | 8.1[4] |
Note: IC50 values can vary between studies based on specific assay conditions, such as ATP concentration and substrate used.
Table 2: Cell-Based IC50/GI50 Values of Lapatinib in Breast Cancer Cell Lines
| Cell Line | HER2 Status | EGFR Status | Lapatinib IC50/GI50 (µM) |
| BT474 | Overexpressing | Low | 0.036 - 0.21[1][5] |
| SKBR3 | Overexpressing | Low | 0.080[5] |
| HCC1954 | Overexpressing | Low | 0.417[5] |
| UACC-812 | Overexpressing | Low | 0.010[2] |
| MDA-MB-453 | Low | Low | 6.08[5] |
| MDA-MB-231 | High | Low | 7.46 - 18.6[2][5] |
Note: The sensitivity of cell lines to Lapatinib is strongly correlated with HER2 and EGFR expression levels.[6] Cell lines with HER2 gene amplification and overexpression are generally more sensitive.[2][6]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate comparison of kinase inhibitor potency. Below are representative protocols for biochemical and cell-based kinase inhibition assays.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a common method to determine a compound's IC50 value against a purified kinase enzyme by measuring ATP consumption.
Objective: To quantify the direct inhibitory effect of a test compound on the catalytic activity of a target kinase.
Principle: Kinase activity is measured by quantifying the amount of ADP produced, which is directly proportional to the amount of phosphorylated substrate. Luminescence-based assays, such as ADP-Glo™, couple the production of ADP to the generation of a light signal.[7] The kinase reaction is performed, and then a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal that is proportional to the initial kinase activity.[8]
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2)
-
Specific peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
Test inhibitor (e.g., Lapatinib) and vehicle control (e.g., DMSO)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test inhibitor at various concentrations. Include a positive control (kinase, no inhibitor) and a negative control (no kinase).
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]
-
Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP. The final ATP concentration should ideally be close to its Km value for the specific kinase.
-
Reaction Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or room temperature).[7][9]
-
Reaction Termination and ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Protocol 2: Cell-Based Kinase Inhibition Assay (Cell Viability)
This protocol determines the effect of a kinase inhibitor on the viability and proliferation of cancer cell lines that are dependent on the target kinase pathway.
Objective: To measure the potency of a test compound in inhibiting cell growth driven by a specific kinase.
Principle: The metabolic activity of viable cells is used as a proxy for cell number. In the MTT assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., BT474, SKBR3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (e.g., Lapatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period, typically 72 hours, to allow the inhibitor to exert its anti-proliferative effects.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.[6]
Mandatory Visualizations
Signaling Pathway
Lapatinib is a potent dual inhibitor that targets the intracellular tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR/HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[10] Overexpression of these receptors is common in several cancers, leading to hyperactivation of downstream pro-survival signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[11] By blocking the ATP-binding site of these receptors, Lapatinib prevents their autophosphorylation and subsequent activation of these critical pathways, ultimately leading to an inhibition of cell proliferation and an increase in apoptosis.[10][12]
Experimental Workflow
The following diagram illustrates a typical workflow for determining the IC50 value of a test compound using a biochemical kinase assay. This process ensures a systematic evaluation from compound preparation to final data interpretation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Afatinib - Wikipedia [en.wikipedia.org]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Amino-3H-quinazolin-4-one: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Amino-3H-quinazolin-4-one. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.
Immediate Safety and Hazard Summary
This compound is classified as a hazardous substance and must be handled with care.[1][2] It is harmful if swallowed and causes skin and serious eye irritation.[2] Due to these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[3]
-
Eye/Face Protection: Safety goggles and/or a face shield are required to protect against splashes.[3][4]
-
Skin and Body Protection: A laboratory coat must be worn to protect skin and clothing.[3][4]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator or handle the material in a chemical fume hood.[4]
Hazard Identification Data
The following table summarizes the hazard classifications for this compound.
| Identifier | Value | Source |
| CAS Number | 17329-31-6 | [1][2][5] |
| Molecular Formula | C8H7N3O | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [2] |
| H315: Causes skin irritation | [2] | |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [3] |
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][6] All materials contaminated with this compound must be treated as hazardous chemical waste.[3] Do not discharge to sewer systems or dispose of in regular trash.[3][7]
Experimental Protocol: Waste Handling and Segregation
This protocol details the step-by-step methodology for collecting and preparing this compound waste for disposal.
1. Waste Identification and Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as unused pure compound, gloves, weigh boats, and contaminated labware (e.g., vials, pipette tips), must be collected separately.[3][4][6]
-
Liquid Waste: Unused solutions and rinseates containing the compound should be collected in a dedicated liquid waste container.[6] Do not mix with other incompatible waste streams.[6][8]
2. Containerization:
-
Collect all waste in dedicated, properly sealed hazardous waste containers made of a compatible material.[3][7]
-
Leave at least 1 inch of headspace in liquid waste containers to avoid overfilling.[9]
3. Labeling:
-
Each container must be clearly labeled with the words "Hazardous Waste" .[3][6]
-
The label must include the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3]
-
List the approximate quantity or concentration of the waste.[3]
4. Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area.[6][7]
-
Keep containers away from incompatible materials.[7]
-
Store the container tightly closed in a dry and cool place.[6][7]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4]
-
Provide a complete and accurate description of the waste.[3]
-
The preferred method of destruction is controlled incineration in a permitted hazardous waste facility.[3][6][7]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 6-Amino-3,4-dihydroquinazolin-4-one | C8H7N3O | CID 135478037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling 6-Amino-3H-quinazolin-4-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Amino-3H-quinazolin-4-one. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical Profile:
| Property | Value |
| CAS Number | 17329-31-6 |
| Molecular Formula | C8H7N3O |
| Molecular Weight | 161.16 g/mol |
| Appearance | Generally a white crystal or crystalline powder.[1] |
| Hazards | Irritant. May cause skin, eye, and respiratory irritation.[2][3] |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4] | NIOSH-approved respirator with a particulate filter (e.g., N95) if handling powders outside of a ventilated enclosure. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[4] | Laboratory coat or chemical-resistant apron. |
| Syntheses and Reactions | Chemical splash goggles and a face shield where splashing is possible. | Chemical-resistant gloves. Handle with gloves.[4] | Work in a well-ventilated area or a chemical fume hood. | Laboratory coat. Fire/flame resistant and impervious clothing should be worn.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | A full-face respirator with appropriate cartridges. | Chemical-resistant suit or coveralls. |
Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Keep in a dark place, under an inert atmosphere, at room temperature.[1]
-
Store away from incompatible materials and foodstuff containers.[4]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition.[4]
-
Wash hands thoroughly after handling.
3. Spill Response:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
For large spills, contain the spill and collect the material using spark-proof tools.[4]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]
-
Prevent the chemical from entering drains.[4]
Disposal Plan
1. Chemical Waste:
-
Dispose of this compound by transferring it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Do not discharge into sewer systems.[4]
2. Contaminated Materials:
-
Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[4]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[4]
-
All disposable PPE (gloves, lab coats, etc.) that has come into contact with the chemical should be collected in a designated, labeled waste container and disposed of as chemical waste.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
